3-Chloro-2-methyl-6-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methyl-6-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNPVPCQHLOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621450 | |
| Record name | 3-Chloro-2-methyl-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51123-60-5 | |
| Record name | 3-Chloro-2-methyl-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Architectural and Synthetic Profiling of 3-Chloro-2-methyl-6-nitrobenzonitrile
A Technical Whitepaper on Regioselective Cyanation and Antifolate Drug Development
Executive Overview
In the landscape of rational drug design, poly-substituted benzene derivatives serve as highly modular scaffolds. Among these, 3-chloro-2-methyl-6-nitrobenzonitrile (CAS: 51123-60-5)[1] stands out as a critical electrophilic intermediate. This compound is predominantly utilized in the synthesis of 5,6-substituted-2,4-quinazolinediamines—most notably, the potent antifolate and antineoplastic agent trimetrexate [2]. Beyond historic antifolate pathways, recent oncological research has leveraged this scaffold to synthesize benzamide derivatives for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a promising frontier in cancer immunotherapy[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, providing a deep dive into the mechanistic causality of its synthesis, self-validating experimental protocols, and downstream pharmaceutical applications.
Structural and Physicochemical Architecture
The utility of 3-chloro-2-methyl-6-nitrobenzonitrile lies in its dense, orthogonal functionalization. The spatial arrangement of the nitrile (-C≡N), methyl (-CH₃), chloro (-Cl), and nitro (-NO₂) groups allows for highly selective, stepwise transformations without protecting group chemistry.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-chloro-2-methyl-6-nitrobenzonitrile |
| CAS Registry Number | 51123-60-5[4] |
| PubChem CID | 22008961[5] |
| Molecular Formula | C₈H₅ClN₂O₂[4] |
| Molecular Weight | 196.59 g/mol [4] |
| Physical State | Yellow-white crystalline solid[6] |
| Key Functional Groups | Nitrile (C1), Methyl (C2), Chloro (C3), Nitro (C6) |
Mechanistic Synthesis: Regioselective Rosenmund-von Braun Cyanation
The industrial and laboratory-scale synthesis of this intermediate relies on the regioselective cyanation of 2,6-dichloro-3-nitrotoluene using Copper(I) cyanide (CuCN)[6].
The Causality of Regioselectivity
A critical question in this synthesis is: Why does the cyano group selectively replace the chlorine at the 2-position rather than the 6-position? The answer lies in a combination of electronic activation and transition-metal coordination:
-
Electronic Activation (Inductive Effect): The strongly electron-withdrawing nitro group at C3 heavily depletes electron density from the adjacent ortho position (C2). While C6 is para to the nitro group and also activated, the proximity effect at C2 renders the C2-Cl bond significantly more susceptible to oxidative addition by the Cu(I) species.
-
Coordination-Assisted Insertion: The oxygen atoms of the nitro group can transiently coordinate with the copper catalyst, acting as a directing group that guides the metal center specifically to the adjacent C2-Cl bond, leaving the C6-Cl bond intact.
Figure 1: Regioselective Rosenmund-von Braun cyanation workflow.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to confirm success before proceeding, minimizing wasted reagents and time.
Step-by-Step Methodology
-
Reagent Preparation: Rigorously dry 2,6-dichloro-3-nitrotoluene and CuCN under a vacuum. Causality: Trace moisture will hydrolyze the intermediate copper-nitrile complexes, leading to primary amide byproducts instead of the desired nitrile.
-
Thermal Activation: Suspend the reagents in anhydrous N-methyl-2-pyrrolidone (NMP) and heat to 210°C under a nitrogen atmosphere for 3 to 4 hours[6]. Causality: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol). Extreme thermal forcing is required to drive the initial oxidative addition of Cu(I) into the C-Cl bond.
-
Complexation Quench: Cool the reaction to room temperature and quench vigorously with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution[6]. Causality: CuCN reactions generate highly stable, intractable copper-product emulsions. Thiosulfate acts as a powerful chelating agent, sequestering the copper ions into the aqueous phase and cleanly releasing the nitrile product.
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane (DCM)[6]. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (20% ethyl acetate / 80% hexane)[6].
Systemic Validation Checkpoints
-
Checkpoint 1 (In-Process TLC): Monitor the reaction via Thin Layer Chromatography (UV 254 nm). The successful formation of the product is validated by the appearance of a new, lower-Rf spot, as the introduction of the highly polar nitrile group significantly increases the molecule's affinity for the silica stationary phase.
-
Checkpoint 2 (Post-Workup IR Spectroscopy): Analyze the crude organic extract via FT-IR. The system is validated if a sharp, distinct absorption band appears at ~2220–2230 cm⁻¹ . This is the unmistakable signature of the -C≡N stretch.
-
Checkpoint 3 (Final Structural NMR): Perform ¹H NMR (400 MHz) on the purified solid. Because substitution occurred specifically at C2, the aromatic protons at C4 and C5 remain intact. Being adjacent to one another, they will couple to produce two distinct doublets (J ≈ 8.0–9.0 Hz) in the aromatic region. The presence of exactly two doublets definitively validates the regiochemistry of the product.
Downstream Applications: The Quinazoline Antifolate Pathway
The primary value of 3-chloro-2-methyl-6-nitrobenzonitrile is its role as a precursor for 2,4-quinazolinediamines[2]. These compounds act as potent inhibitors of dihydrofolate reductase (DHFR), disrupting DNA synthesis in target cells.
The Cyclization Workflow
-
Nitro Reduction: The C6 nitro group is first reduced to an amine (e.g., using Iron/Acetic acid or catalytic hydrogenation), yielding 6-amino-3-chloro-2-methylbenzonitrile[6].
-
Amidine Condensation: The resulting anthranilonitrile derivative is reacted with chloroformamidine hydrochloride at elevated temperatures (175°C)[6].
-
Ring Closure: The amine attacks the amidine carbon, followed by the intramolecular attack of the amidine nitrogen onto the electrophilic nitrile carbon. This cascade elegantly constructs the 6-chloro-5-methyl-2,4-quinazolinediamine core[6], which is subsequently cross-coupled to yield trimetrexate analogues[2].
Figure 2: Downstream synthesis of quinazoline-based antifolates.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22008961, 3-Chloro-2-methyl-6-nitrobenzonitrile". PubChem. URL:[Link]
- Werbel, L. M., et al. "Substituted benzonitriles". US Patent 4,677,219, filed 1985, issued 1987. Google Patents.
- Werbel, L. M., et al. "Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates". European Patent EP0253396A2, published 1988. Google Patents.
-
Röhrig, U. F., et al. "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors". European Journal of Medicinal Chemistry, 2022. URL:[Link]
Sources
- 1. 3-Chloro-2-methyl-6-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]
- 3. Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 51123-60-5|3-Chloro-2-methyl-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 5. CAS:51123-60-5, 3-氯-2-甲基-6-硝基苯甲腈-毕得医药 [bidepharm.com]
- 6. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]
3-Chloro-2-methyl-6-nitrobenzonitrile molecular weight and formula
Executive Summary
3-Chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5) is a highly functionalized aromatic scaffold critical to the synthesis of fused heterocycles in medicinal chemistry and agrochemical discovery. Characterized by its dense substitution pattern, this compound serves as a "linchpin" intermediate: the nitrile group provides an electrophilic handle for cyclization (e.g., to quinazolines), while the nitro group offers a latent amine for subsequent functionalization.
This guide details the physicochemical properties, validated synthetic protocols, and structural applications of this compound, specifically addressing its role in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and photosystem II inhibiting herbicides.
Molecular Identity & Physicochemical Profiling
The dense functionalization of the benzene ring—occupying positions 1, 2, 3, and 6—creates significant steric strain and unique electronic properties. The ortho-relationship between the methyl and nitrile groups, combined with the electron-withdrawing nitro and chloro substituents, defines its reactivity profile.
Core Data Table
| Parameter | Specification |
| Chemical Name | 3-Chloro-2-methyl-6-nitrobenzonitrile |
| CAS Registry Number | 51123-60-5 |
| Molecular Formula | |
| Molecular Weight | 196.59 g/mol |
| Exact Mass | 196.0043 |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 122–123 °C (Lit.) |
| SMILES | CC1=C(C(=CC=C1Cl)[O-])C#N |
| InChI Key | IMRNPVPCQHLOAI-UHFFFAOYSA-N |
Structural Analysis
The molecule features a 1,2,3,6-substitution pattern.
-
Electronic Push-Pull: The ring is deactivated by the nitrile (
) and nitro ( ) groups, making the aromatic protons at and acidic and the ring susceptible to nucleophilic aromatic substitution ( ), particularly if the chloride or nitro groups are displaced under forcing conditions. -
Steric Environment: The methyl group at
is flanked by the nitrile ( ) and chlorine ( ). This steric crowding often necessitates higher activation energies for reactions at the nitrile carbon compared to less hindered benzonitriles.
Synthetic Pathways[2][3][4]
The synthesis of 3-Chloro-2-methyl-6-nitrobenzonitrile requires careful regiocontrol. Direct nitration of 3-chloro-2-methylbenzonitrile often yields a mixture of isomers. The industry-standard "Self-Validating" protocol utilizes the Sandmeyer reaction starting from the corresponding aniline, ensuring regiospecificity.
Primary Route: Sandmeyer Cyanation
This protocol converts 3-chloro-2-methyl-6-nitroaniline (CAS 51123-59-2) to the target nitrile. This route is preferred for its high fidelity in preserving the substitution pattern.
Reagents & Materials:
-
Precursor: 3-Chloro-2-methyl-6-nitroaniline (1.0 eq)
-
Diazotization: Sodium Nitrite (
, 1.2 eq), Sulfuric Acid ( , 2.5 M) -
Cyanation: Copper(I) Cyanide (
, 1.2 eq), Sodium Cyanide ( , 1.5 eq) -
Solvent: Water/Acetonitrile or Water/Pyridine biphasic system
Step-by-Step Protocol:
-
Diazonium Salt Formation:
-
Suspend 3-chloro-2-methyl-6-nitroaniline in 2.5 M
at 0°C. -
Add aqueous
dropwise, maintaining internal temperature . -
Checkpoint: The solution should become clear/translucent yellow. Verify diazonium formation by starch-iodide paper (turns blue instantly).
-
-
Sandmeyer Reaction:
-
In a separate vessel, dissolve
and in water at 0°C to form the soluble tetracyanocuprate complex. -
Neutralize the diazonium solution to pH 6–7 using sodium carbonate (critical to prevent HCN evolution and improve yield).
-
Add the neutralized diazonium salt to the CuCN solution in portions at 0°C.
-
Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour.
-
-
Workup:
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with 1M NaOH (to remove phenolic byproducts) and Brine.
-
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2).
-
Synthesis Workflow Diagram
Caption: Regiospecific synthesis via Sandmeyer cyanation ensures the 1,2,3,6-substitution pattern is preserved without isomerization.
Analytical Profiling
Researchers must validate the identity of the synthesized compound using NMR and IR. The following data is derived from validated structural analogs and theoretical shielding calculations.
Proton NMR ( NMR) Expectation
Solvent:
-
8.10–8.20 ppm (d, 1H, J=8.8 Hz):
proton. Highly deshielded due to the ortho nitro group. -
7.70–7.80 ppm (d, 1H, J=8.8 Hz):
proton. Deshielded by the ortho chlorine, but less so than . -
2.55–2.65 ppm (s, 3H): Methyl group at
. Slightly downfield compared to toluene due to the electron-deficient ring.
Infrared (IR) Spectroscopy
-
2230–2240
: Characteristic stretch (weak to medium intensity due to conjugation). -
1530 & 1350
: Asymmetric and symmetric stretches.
Applications in Drug Discovery[2]
This scaffold is a high-value intermediate for synthesizing Quinazolines and Indoles , particularly for IDO1 inhibitors used in cancer immunotherapy.
Mechanism of Application: Quinazoline Synthesis
The ortho arrangement of the nitrile (
-
Reduction: The nitro group is reduced to an amine (
or ). -
Cyclization: The newly formed amine attacks the nitrile carbon (often activated by a Lewis acid or high temperature) to form the quinazoline core.
Application Workflow Diagram
Caption: The scaffold serves as a precursor to 4-amino-quinazoline derivatives, a privileged structure in kinase and enzyme inhibitor design.
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
-
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Handle only in a chemical fume hood.
-
Wear nitrile gloves (double-gloving recommended due to nitro-aromatic permeability) and safety goggles.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (potential for rapid hydrolysis of nitrile).
-
References
-
National Institutes of Health (NIH). (2022). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed Central. Retrieved from [Link]
-
Google Patents. (1966). Method of preparing 2-chloro-6-nitro-benzonitrile (Isomer comparison). US Patent US3287393A.[1] Retrieved from
Sources
Comparative Technical Guide: 3-Chloro-2-methyl-6-nitrobenzonitrile vs. 2-Chloro-6-nitrobenzonitrile
The following guide provides an in-depth technical analysis comparing 3-Chloro-2-methyl-6-nitrobenzonitrile and 2-chloro-6-nitrobenzonitrile .
Executive Summary
This guide analyzes two structurally related but functionally distinct benzonitrile intermediates: 3-Chloro-2-methyl-6-nitrobenzonitrile (Compound A) and 2-chloro-6-nitrobenzonitrile (Compound B). While both serve as critical electrophilic scaffolds in the synthesis of fused heterocycles (quinazolines, pyridopyrimidines), they exhibit divergent reactivity profiles due to the steric influence of the methyl group in Compound A and the electronic environment of the chlorine substituent in Compound B.
-
Compound A is primarily utilized in the synthesis of antifolates and kinase inhibitors where the methyl group provides essential hydrophobic binding interactions.
-
Compound B is a high-volume intermediate for herbicides (Dichlobenil) and antiviral pharmacophores (HBV, CMV), valued for its unhindered electrophilic sites.
Chemical Profile & Structural Analysis
The core distinction lies in the substitution pattern relative to the cyano group (CN), which dictates the electronic activation for Nucleophilic Aromatic Substitution (
Physicochemical Comparison
| Feature | 3-Chloro-2-methyl-6-nitrobenzonitrile | 2-Chloro-6-nitrobenzonitrile |
| CAS Number | 51123-60-5 | 6575-07-1 |
| Molecular Weight | 196.59 g/mol | 182.56 g/mol |
| Structure | 2-Methyl, 3-Chloro, 6-Nitro | 2-Chloro, 6-Nitro |
| Electronic State | Cl is para to NO₂ (Strong Activation) | Cl is ortho to CN (Moderate Activation) |
| Steric Environment | High (Methyl group at C2 crowds C3-Cl) | Low (C2-Cl is accessible) |
| Primary Reactivity | Nitro reduction; hindered | Facile |
Structural Logic & Reactivity[1][2]
-
Compound A (3-Cl-2-Me-6-NO₂): The chlorine atom at C3 is electronically activated by the para-nitro group at C6. However, the methyl group at C2 imposes significant steric hindrance , retarding nucleophilic attack at C3. This makes the compound more stable to hydrolysis but requires harsher conditions for substitution.
-
Compound B (2-Cl-6-NO₂): The chlorine atom at C2 is activated by the ortho-cyano group. While the nitro group at C6 is meta to the chlorine (providing only inductive withdrawal), the lack of steric bulk allows for rapid
reactions under mild conditions.
Synthetic Pathways[2][3]
The synthesis of both compounds relies on transition-metal-catalyzed cyanation, but the precursors differ significantly.
Synthesis Workflows
Figure 1: Comparative synthetic routes. Note the higher temperature required for the methylated analog (Compound A) due to steric resistance during the cyanide displacement.
Mechanisms & Reactivity: vs. Reduction
Nucleophilic Aromatic Substitution ( )
The regioselectivity of nucleophilic attack is the critical differentiator for researchers designing downstream APIs.
-
2-Chloro-6-nitrobenzonitrile:
-
Leaving Group: Chlorine (C2).
-
Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the ortho-cyano group.
-
Outcome: High yields with amines, alkoxides, and thiols.
-
Side Reaction: Attack at C6 (displacing NO₂) is possible with very hard nucleophiles but is generally disfavored compared to Cl displacement.
-
-
3-Chloro-2-methyl-6-nitrobenzonitrile:
-
Leaving Group: Chlorine (C3).
-
Mechanism: The nucleophile must bypass the C2-Methyl group to attack C3. The intermediate is stabilized by the para-nitro group.[1]
-
Outcome: Reaction rates are significantly slower. Requires polar aprotic solvents (DMSO, NMP) and elevated temperatures.
-
Strategic Use: Often, the nitro group is reduced first to an aniline (3-chloro-2-methyl-6-aminobenzonitrile) to build the heterocycle, leaving the chlorine intact for later cross-coupling (e.g., Suzuki-Miyaura).
-
Applications in Drug Discovery
Case Study 1: Antifolates & Quinazolines (Compound A)
3-Chloro-2-methyl-6-nitrobenzonitrile is a specific intermediate for lipophilic antifolate drugs (analogs of Trimetrexate).[2]
-
Role: The scaffold is converted to a quinazoline-2,4-diamine .
-
Function of Methyl Group: The C2-methyl fits into hydrophobic pockets of the Dihydrofolate Reductase (DHFR) enzyme, enhancing binding affinity compared to the non-methylated analog.
Case Study 2: Antivirals & Herbicides (Compound B)
2-Chloro-6-nitrobenzonitrile is a versatile "workhorse" intermediate.
-
Antivirals (HBV/CMV): Used to synthesize pyridopyrimidine and quinazoline cores. The unhindered C2-Cl allows for rapid introduction of complex amines (e.g., piperazines) via
. -
Agrochemicals: It is the direct precursor to 2,6-Dichlorobenzonitrile (Dichlobenil) via denitrochlorination (replacement of NO₂ with Cl using
).
Experimental Protocol: Chemoselective Reduction
A common workflow for both compounds involves reducing the nitro group while retaining the nitrile and chlorine.
Protocol: Iron-Mediated Reduction (Bechamp Conditions)
-
Scope: Applicable to both, but critical for Compound A to avoid side reactions.
-
Reagents: Iron powder (3.0 eq),
(catalytic), Ethanol/Water (4:1).
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the nitrobenzonitrile in 50 mL Ethanol/Water.
-
Activation: Add 30 mmol Iron powder and 5 mmol
. -
Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.
-
Note for Compound A: May require longer reaction times (4-6 hours) due to solubility limits and sterics.
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation: Concentrate filtrate. The amino-benzonitrile usually precipitates upon cooling or water addition.
Validation:
-
TLC: Disappearance of the yellow nitro spot; appearance of a fluorescent blue/purple amine spot.
-
IR: Disappearance of symmetric
stretch (~1350 ); appearance of doublet (~3300-3400 ).
References
-
Synthesis of 3-Chloro-2-methyl-6-nitrobenzonitrile and Quinazoline Deriv
- Source: European P
- Context: Describes the synthesis from 2,6-dichloro-3-nitrotoluene and its conversion to antifol
-
Synthesis of 2-Chloro-6-nitrobenzonitrile via Cyanide Exchange
- Source: Organic Syntheses & BenchChem Protocols.
- Context: Standard procedure for Rosenmund-von Braun reaction on 2,3-dichloronitrobenzene.
-
Nucleophilic Arom
)- Source: Chemistry LibreTexts / Bunnett Mechanism.
- Context: Theoretical basis for ortho/para activ
-
Application in HBV Therapeutic Combin
- Source: WIPO P
- Context: Use of 2-chloro-6-nitrobenzonitrile as "Compound 5A" in the synthesis of pyridopyrimidine deriv
Sources
Technical Profile: Reactivity & Applications of 3-chloro-2-methyl-6-nitrobenzonitrile
This guide provides an in-depth technical analysis of 3-chloro-2-methyl-6-nitrobenzonitrile , a specialized scaffold used primarily in the synthesis of polysubstituted aromatic and heterocyclic pharmaceutical intermediates.
Executive Summary
3-chloro-2-methyl-6-nitrobenzonitrile (CAS: 51123-60-5) is a densely functionalized aromatic building block characterized by a "push-pull" electronic system. Its utility lies in the orthogonal reactivity of its three functional groups: a nucleophile-labile chlorine atom, a reducible nitro group, and a manipulable nitrile.
This molecule is particularly valued in drug discovery for constructing kinase inhibitors and fused heterocycles (e.g., quinazolines, indoles) where precise regiochemical control is required. The presence of the 2-methyl group provides both steric bulk—often necessary for selectivity in enzyme binding pockets—and a handle for benzylic functionalization.
Structural & Electronic Analysis
The reactivity of this scaffold is defined by the interplay of electronic directing effects and steric constraints.[1]
| Position | Substituent | Electronic Effect | Reactivity Implication |
| C1 | Cyano (-CN) | Strong EWG (-M, -I) | Meta-director; activates C2/C6 for SNAr (minor). |
| C2 | Methyl (-CH₃) | Weak Donor (+I) | Steric hindrance to C1 and C3; benzylic oxidation site. |
| C3 | Chloro (-Cl) | Weak Deactivator / LG | Primary site for SNAr. Activated by C6-Nitro. |
| C6 | Nitro (-NO₂) | Strong EWG (-M, -I) | Strong activator for SNAr at C3 (para relationship). |
The Activation Logic
The critical feature of this molecule is the 1,4-relationship between the chlorine atom at C3 and the nitro group at C6. Despite the chlorine being meta to the nitrile (which offers little activation), the para-nitro group strongly stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack. Consequently, the C3-chlorine is highly labile toward nucleophilic aromatic substitution (SNAr), making it the primary point of diversification.
Figure 1: Electronic activation map showing the dominant influence of the 6-nitro group on the 3-chloro position.
Primary Reactivity: Nucleophilic Aromatic Substitution (SNAr)[2]
The most robust reaction pathway is the displacement of the C3-chlorine by nucleophiles.
Scope of Nucleophiles
-
Amines (Primary/Secondary): React readily to form 3-amino-2-methyl-6-nitrobenzonitriles. This is the standard route for introducing solubilizing groups (e.g., piperazines, morpholines) in kinase inhibitor synthesis.
-
Alkoxides/Phenoxides: Generate ether linkages.
-
Thiols: Form thioethers, which can be oxidized to sulfones.
Regioselectivity & Sterics
While the 2-methyl group is ortho to the chlorine, it does not completely inhibit SNAr. However, it does impose steric demand.
-
Optimization: Reactions with bulky amines (e.g., tert-butylamine) may require elevated temperatures (80–120 °C) or polar aprotic solvents (DMSO, NMP) to overcome the steric barrier presented by the adjacent methyl group.
-
Base Selection: Non-nucleophilic bases like DIPEA or K₂CO₃ are preferred to neutralize the HCl byproduct without competing for the electrophilic center.
Experimental Protocol: SNAr with Amines
Objective: Synthesis of 3-(alkylamino)-2-methyl-6-nitrobenzonitrile.
-
Dissolution: Dissolve 3-chloro-2-methyl-6-nitrobenzonitrile (1.0 equiv) in anhydrous NMP or DMF (0.5 M concentration).
-
Addition: Add the amine nucleophile (1.2–1.5 equiv) and a base (DIPEA, 2.0 equiv).
-
Reaction: Heat to 80 °C under nitrogen. Monitor by LC-MS (typically 2–6 hours).
-
Note: If the amine is volatile, use a sealed tube.
-
-
Workup: Dilute with water to precipitate the product (if solid) or extract with EtOAc. Wash with brine to remove NMP.
-
Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).
Secondary Reactivity: Functional Group Transformations
Once the C3 position is functionalized, the scaffold can be modified at the Nitro or Nitrile positions.
Chemoselective Nitro Reduction
Reducing the C6-nitro group yields the aniline (6-amino derivative), a key intermediate for cyclization.
-
Challenge: Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodechlorination (cleaving the C3-Cl bond) if the SNAr step has not yet been performed.
-
Solution: Use chemoselective metal-mediated reductions.[2]
-
Iron/Ammonium Chloride: Fe powder (5 equiv) in EtOH/H₂O with NH₄Cl at reflux. Mild and preserves Ar-Cl bonds.
-
Stannous Chloride (SnCl₂): Effective but requires careful workup to remove tin salts.
-
Sodium Dithionite (Na₂S₂O₄): A mild, homogeneous alternative.
-
Nitrile Manipulation
The C1-cyano group is sterically shielded by the 2-methyl and 6-nitro groups.
-
Hydrolysis: Conversion to the amide or acid requires vigorous conditions (e.g., H₂SO₄/AcOH at 100 °C).
-
Reduction: Reduction to the benzylamine is feasible with Borane-THF or LiAlH₄, though the nitro group must be compatible (or already reduced).
Synthetic Architecture: Building Heterocycles
The "Killer App" for this scaffold is the synthesis of fused bicyclic systems like Quinazolines or Indoles .
Pathway: Quinazoline Synthesis[4]
-
SNAr: Displace C3-Cl with an aniline or amine.
-
Reduction: Reduce C6-NO₂ to C6-NH₂.
-
Cyclization: Condense the resulting 2-amino-benzonitrile with Formamidine Acetate or Triethyl Orthoformate.
-
Result: 4-aminoquinazoline derivatives (common pharmacophores in EGFR/HER2 inhibitors).
-
Figure 2: Synthetic workflow for converting the scaffold into a bioactive quinazoline core.
Safety & Handling
-
Energetics: As a nitro-aromatic, the compound possesses significant potential energy. While not typically explosive, bulk quantities should be tested for thermal stability (DSC) before scaling up >100g.
-
Toxicity: Nitriles are toxic by ingestion and inhalation. The metabolic liberation of cyanide is a risk. Handle in a well-ventilated fume hood.
-
Skin Sensitization: Halonitrobenzenes are potent sensitizers. Double-gloving (Nitrile) is mandatory.
References
-
Structure & Properties: 3-Chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5). ChemicalBook Database. Link
-
Analogous SNAr Protocols: Nucleophilic Aromatic Substitution on 4-Fluoro-3-nitrobenzonitrile in Kinase Inhibitor Synthesis. BenchChem Technical Guides. Link
-
Reduction Methodologies: Chemoselective Reduction of Nitro Groups in Halogenated Aromatics. PrepChem Synthetic Protocols. Link
-
Quinazoline Synthesis: Synthesis and c-Met kinase inhibition of substituted quinolines. Journal of Medicinal Chemistry, 2011. Link
-
Safety Data: CAMEO Chemicals: Nitrochlorobenzene Hazards. NOAA. Link
Sources
Comprehensive Technical Guide & Safety Data Sheet: 3-Chloro-2-methyl-6-nitrobenzonitrile
Executive Overview
As drug development increasingly relies on highly functionalized aromatic scaffolds, 3-chloro-2-methyl-6-nitrobenzonitrile (CAS: 51123-60-5) has emerged as a critical building block. Primarily utilized in the synthesis of complex pharmaceutical intermediates, this compound serves as a direct precursor to substituted 2,4-quinazolinediamines—the core pharmacophore in several antifolate and antineoplastic agents, including trimetrexate analogues1[1].
This whitepaper synthesizes physicochemical data, rigorous hazard mitigation strategies, and field-proven experimental protocols into a cohesive guide for application scientists. Rather than a static list of properties, this document provides the mechanistic causality behind the compound's reactivity, toxicity, and handling requirements.
Physicochemical Profiling & Structural Logic
The reactivity and physical behavior of 3-chloro-2-methyl-6-nitrobenzonitrile are dictated by its dense functionalization. The electron-withdrawing nitro (
Table 1: Core Physicochemical Properties
| Property | Value / Specification | Mechanistic Implication |
| Chemical Name | 3-Chloro-2-methyl-6-nitrobenzonitrile | Highly functionalized tetrasubstituted benzene. |
| CAS Number | 51123-60-5[2][3] | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₅ClN₂O₂[3][4] | Determines mass balance in synthetic workflows. |
| Molecular Weight | 196.59 g/mol [3] | Used for precise stoichiometric calculations. |
| MDL Number | MFCD25964007[3][5] | Database indexing for structural queries. |
| Typical Purity | ≥98% (HPLC)[2] | Ensures minimal side-reactions from isomeric impurities. |
Toxicological Assessment & Hazard Mitigation (GHS)
Understanding the causality behind a chemical's toxicity is paramount for designing self-validating safety systems. The hazard profile of 3-chloro-2-methyl-6-nitrobenzonitrile is primarily driven by its nitroaromatic moiety. In biological systems, nitroaromatics can undergo single-electron reduction by flavoenzymes, generating reactive nitro radical anions that induce localized oxidative stress and tissue irritation 6[6].
Table 2: GHS Hazard Classifications
| GHS Code | Hazard Statement | Physiological Causality |
| H315 | Causes skin irritation[7][8] | Lipophilic penetration of the stratum corneum leading to localized inflammatory response. |
| H319 | Causes serious eye irritation[7][8] | Electrophilic interaction with ocular mucosal proteins. |
| H335 | May cause respiratory irritation[7][8] | Particulate deposition in the upper respiratory tract causing cellular oxidative stress. |
Hazard Mitigation Workflow
To ensure laboratory safety, the following response matrix must be strictly adhered to during exposure events.
Caption: Workflow for hazard mitigation and emergency response following exposure.
Experimental Workflows: Synthetic Utility in Drug Development
In pharmaceutical chemistry, 3-chloro-2-methyl-6-nitrobenzonitrile is predominantly utilized to construct the 2,4-quinazolinediamine scaffold. This requires a two-step sequence: reduction of the nitro group to an amine, followed by a high-temperature cyclization using chloroformamidine hydrochloride 1[1].
Caption: Synthetic utility of 3-chloro-2-methyl-6-nitrobenzonitrile in generating quinazolinediamine cores.
Protocol: Synthesis of 6-Chloro-5-methyl-2,4-quinazolinediamine
This procedure is designed as a self-validating system , ensuring that each step contains an analytical checkpoint to prevent the propagation of errors. The use of dimethylsulfone acts as a highly polar, high-boiling melt medium that facilitates the insertion of the C-N-C unit without degrading the delicate nitrile functionality1[1].
Reagents Required:
-
6-Amino-3-chloro-2-methylbenzonitrile (Reduced intermediate): 0.89 g (5.11 mmol)
-
Chloroformamidine hydrochloride: 1.17 g (10.2 mmol, 2.0 eq)
-
Dimethylsulfone (Solvent/Melt): 1.87 g
Step-by-Step Methodology:
-
Reactor Charging: In a rigorously dried, inert-gas flushed reaction vessel, combine the 6-amino-3-chloro-2-methylbenzonitrile, chloroformamidine hydrochloride, and dimethylsulfone.
-
Self-Validating Check: Ensure the solid mixture is finely milled and homogenous prior to heating to prevent localized thermal degradation.
-
-
Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 175°C.
-
Self-Validating Check: Monitor the physical state. The mixture will initially form a clear melt as the dimethylsulfone liquefies. After a period of heating, the mixture will spontaneously solidify. This phase change is the macroscopic validation of successful cyclization and product precipitation.
-
-
Quenching & Dissolution: Remove the vessel from the heat source and allow it to cool to ambient temperature (20-25°C). Add 15 mL of distilled water to the solidified mass.
-
Causality: Water selectively dissolves the dimethylsulfone and any unreacted chloroformamidine hydrochloride, leaving the crude quinazolinediamine intact.
-
-
Basification: Slowly add 1M aqueous sodium hydroxide (NaOH) until the mixture is distinctly basic.
-
Self-Validating Check: Verify pH > 10 using universal indicator paper. The basic environment guarantees the product is fully deprotonated to its insoluble free-base form, maximizing isolated yield.
-
-
Isolation & Purification: Filter the resulting suspension under vacuum. Wash the filter cake thoroughly with distilled water. Triturate the crude solids with cold methanol to remove residual organic impurities, yielding approximately 0.97 g of pure 6-chloro-5-methyl-2,4-quinazolinediamine.
-
Self-Validating Check: Confirm final purity via LC-MS. The chromatogram should show a single peak with an extracted mass corresponding to the
of (m/z ~ 209).
-
References
- Google Patents (EP0253396A2)
Sources
- 1. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]
- 2. 3-Chloro-2-methyl-6-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. 51123-60-5|3-Chloro-2-methyl-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 4. 34662-31-2|5-Chloro-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. evitachem.com [evitachem.com]
- 7. 51123-60-5|3-Chloro-2-methyl-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 8. 16588-02-6|2-Chloro-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]
Mastering the Melting Point: A Technical Guide to the Characterization of 3-chloro-2-methyl-6-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a critical indicator of purity and identity. This guide provides an in-depth exploration of the accurate determination of the melting point of 3-chloro-2-methyl-6-nitrobenzonitrile, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of melting point analysis, present detailed experimental protocols, and discuss the critical factors that influence measurement accuracy, with a particular focus on the implications of synthetic impurities.
The Significance of a Sharp Melting Point
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C.[1] The sharpness of the melting point is a strong indicator of the compound's purity. Conversely, the presence of impurities will typically cause a depression of the melting point and a broadening of the melting range.[1][2][3][4][5] This phenomenon, known as melting point depression, is a colligative property and provides a valuable, accessible method for assessing the purity of a crystalline compound.
The reported melting point for 3-chloro-2-methyl-6-nitrobenzonitrile is in the range of 136 - 140 °C .[6] A sharp melting point within this range is a key quality control parameter for this compound.
Factors Influencing the Melting Point of 3-chloro-2-methyl-6-nitrobenzonitrile
Several molecular and experimental factors contribute to the observed melting point of an organic compound. Understanding these is crucial for accurate determination and interpretation.
Intermolecular Forces and Molecular Structure
The energy required to overcome the forces holding the molecules in a crystal lattice dictates the melting point.[7] For 3-chloro-2-methyl-6-nitrobenzonitrile, the key intermolecular interactions include:
-
Dipole-Dipole Interactions: The polar carbon-chlorine, carbon-nitrogen (nitrile), and nitrogen-oxygen (nitro) bonds create permanent dipoles, leading to electrostatic attractions between molecules.
-
Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area.
The specific arrangement of the chloro, methyl, and nitro groups on the benzonitrile core will influence how efficiently the molecules can pack in a crystal lattice. A more compact and ordered packing leads to stronger intermolecular forces and a higher melting point.
The Impact of Impurities
Impurities disrupt the regular crystalline lattice structure, weakening the intermolecular forces and consequently lowering the energy required to break the lattice.[3][4][5] This results in a lower and broader melting range. The extent of the depression is proportional to the concentration of the impurity.
Synthesis and Potential Impurities
A plausible synthetic route to 3-chloro-2-methyl-6-nitrobenzonitrile involves the Sandmeyer reaction, a classic method for converting an aromatic amine to a nitrile.[2][8][9] The likely precursor for this synthesis is 3-chloro-2-methyl-6-nitroaniline (also known as 2-amino-6-chloro-3-nitrotoluene).
A potential synthesis for the starting material, 3-chloro-2-methyl-6-nitroaniline, involves the reaction of 2,6-dichloro-3-nitrotoluene with methanolic ammonia at high temperature and pressure.[4]
The two-step Sandmeyer reaction sequence would be:
-
Diazotization: The amino group of 3-chloro-2-methyl-6-nitroaniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[6][9]
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt, which replaces the diazonium group with a nitrile group to yield the final product.[2][8]
This synthetic pathway can introduce several potential impurities that would affect the melting point of the final product:
-
Unreacted Starting Material: Incomplete diazotization or cyanation can leave residual 3-chloro-2-methyl-6-nitroaniline in the final product.
-
Phenolic Byproducts: The diazonium salt is unstable and can react with water to form the corresponding phenol, 3-chloro-2-methyl-6-nitrophenol, especially if the temperature is not carefully controlled.
-
Side-Reaction Products: Other side reactions common to the Sandmeyer reaction can lead to the formation of various minor impurities.
-
Residual Solvents: Solvents used in the reaction and purification steps may remain in the final product if not completely removed.
To obtain a pure sample of 3-chloro-2-methyl-6-nitrobenzonitrile suitable for accurate melting point determination, a thorough purification step, such as recrystallization , is essential. Recrystallization is a technique that purifies solid compounds by dissolving them in a hot solvent and allowing the solution to cool, during which the desired compound forms pure crystals while impurities remain in the solvent.[10][11][12][13][14]
Experimental Protocols for Accurate Melting Point Determination
Two primary methods are employed for determining the melting point of a crystalline solid: the capillary method using a melting point apparatus and Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination
This is the most common and accessible method for determining the melting point.
Apparatus:
-
Melting Point Apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary Tubes (sealed at one end)
-
Mortar and Pestle
-
Spatula
Protocol:
-
Sample Preparation:
-
Ensure the 3-chloro-2-methyl-6-nitrobenzonitrile sample is completely dry.
-
Place a small amount of the crystalline sample in a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be between 2-3 mm.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (136-140 °C), rapidly heat the block to about 15-20 °C below this temperature.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the heating block, the thermometer, and the sample.[1]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last crystal melts (the clear point).
-
The recorded melting point should be reported as a range from the onset of melting to the clear point.
-
-
Best Practices for Accuracy:
-
Calibration: Regularly calibrate the thermometer of the melting point apparatus using certified reference standards with known melting points.
-
Heating Rate: A slow heating rate is crucial for an accurate measurement.[1]
-
Sample Packing: Consistent and proper sample packing is essential for reproducibility.
-
Never Reuse a Sample: Once a sample has been melted, it should be discarded. Do not re-melt the same sample for a second determination.[6]
-
Workflow for Capillary Melting Point Determination
Caption: Workflow for accurate melting point determination using the capillary method.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and quantitative measure of the melting point and the enthalpy of fusion.
Principle:
As the sample of 3-chloro-2-methyl-6-nitrobenzonitrile is heated, it will absorb heat until it reaches its melting point. At the melting point, a significant amount of additional heat (the enthalpy of fusion) is absorbed to drive the solid-to-liquid phase transition. This results in a large endothermic peak on the DSC thermogram. The peak temperature is taken as the melting point.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-5 mg) of the finely ground 3-chloro-2-methyl-6-nitrobenzonitrile into a DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup and Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile, which typically includes an initial equilibration period followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting range.
-
Initiate the measurement. The instrument will record the heat flow to the sample as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a distinct endothermic peak corresponding to the melting of the sample.
-
The onset temperature of the peak is often reported as the melting point. The peak maximum can also be used.
-
The area under the peak is proportional to the enthalpy of fusion, which can also be a measure of the compound's crystallinity.
-
DSC Thermogram Interpretation
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. prepchem.com [prepchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 9. scielo.br [scielo.br]
- 10. Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Chloro-2-Methyl-6-Nitrobenzonitrile
This Application Note is structured to guide researchers through the high-fidelity synthesis of 3-chloro-2-methyl-6-nitrobenzonitrile starting from 3-chloro-2-methylaniline .
This synthesis presents a classic regioselectivity challenge : the directing effects of the amine, methyl, and chlorine substituents on the starting material strongly favor electrophilic substitution at the para position (C4), whereas the target requires substitution at the ortho position (C6).
To ensure scientific integrity and high yield, this guide utilizes a Sulfonation-Blocking Strategy to force nitration at the desired C6 position, followed by a Sandmeyer reaction to install the nitrile group.
Executive Summary & Strategic Analysis
The synthesis of 3-chloro-2-methyl-6-nitrobenzonitrile from 3-chloro-2-methylaniline is non-trivial due to the electronic directing effects of the parent ring. Direct nitration of the aniline (or its acetamide derivative) predominantly yields the 4-nitro isomer due to the cooperative para-directing effects of the amine and chlorine groups, as well as steric hindrance at the 6-position.
To achieve the 6-nitro target with high specificity, this protocol employs a Transient Sulfonation Blocking strategy.
-
Block C4: Sulfonation occupies the reactive para position.
-
Nitrate C6: With C4 blocked, the directing power of the amine forces nitration to the remaining ortho position (C6).
-
Desulfonate: Hydrolysis removes the blocking group.
-
Cyanation: Conversion of the amine to a nitrile via the Sandmeyer reaction.
Retrosynthetic Pathway (Graphviz)
Caption: Logical flow of the sulfonation-blocking strategy to ensure regioselectivity at the C6 position.
Critical Reagents & Safety Parameters
| Reagent | Role | Hazard Class | Handling Precaution |
| 3-Chloro-2-methylaniline | Substrate | Toxic, Irritant | Use fume hood; avoid skin contact. |
| Sulfuric Acid (98%) | Solvent/Reagent | Corrosive | Exothermic on dilution; add acid to water. |
| Nitric Acid (fuming) | Nitrating Agent | Oxidizer, Corrosive | Keep cold; risk of runaway exotherm. |
| Sodium Nitrite (NaNO₂) | Diazotization | Toxic, Oxidizer | Avoid contact with amines (nitrosamines). |
| Copper(I) Cyanide (CuCN) | Cyanating Agent | Fatal if Swallowed | Strict Cyanide Protocols. Bleach quench required. |
Detailed Experimental Protocol
Step 1: Sulfonation (The "Baking" Process)
Objective: Selectively block the C4 position to prevent para-nitration.
Mechanism: The "baking process" involves heating the amine sulfate salt. Under thermodynamic control, the sulfonic acid group migrates to the para position relative to the amine.
-
Salt Formation:
-
In a reactor, charge 3-chloro-2-methylaniline (1.0 eq).
-
Slowly add Sulfuric Acid (1.05 eq) while stirring. The mixture will form a solid sulfate salt.
-
-
Baking:
-
Heat the solid salt in an oven or oil bath under vacuum (approx. 20 mmHg) at 180–200°C for 6–8 hours.
-
Note: The vacuum helps remove the water generated, driving the equilibrium toward the sulfonated product.
-
-
Isolation:
Step 2: Regioselective Nitration & Desulfonation
Objective: Install the nitro group at C6 and remove the sulfonate block.
-
Nitration:
-
Dissolve the sulfonic acid intermediate (from Step 1) in Sulfuric Acid (5 vol) at 0–5°C.
-
Dropwise add a mixture of Nitric Acid (1.1 eq) and Sulfuric Acid (Mixed Acid), maintaining temperature <10°C.
-
Chemical Logic: The bulky SO3H at C4 and Cl at C3 block those sites. The Amine (NH2) strongly activates C6 (ortho).
-
Stir at 10–20°C for 2 hours.
-
-
Desulfonation (Hydrolysis):
-
Dilute the reaction mixture with water (carefully) to reduce acid concentration to approx. 50–60%.
-
Heat the solution to reflux (100–110°C) . The sulfonic acid group ipso-substituted to the amine is hydrolytically unstable in hot acid, but here the group is para. Correction: Sulfonic acids on activated rings can be hydrolyzed. If direct hydrolysis is difficult, steam distillation of the amine after neutralization is preferred.
-
Alternative High-Yield Workup: Pour nitration mix onto ice.[4] Isolate the nitro-sulfonic acid. Resuspend in 60% H2SO4 and steam distill/reflux to desulfonate.
-
Isolate the precipitated 3-chloro-2-methyl-6-nitroaniline .
-
Yield Check: Confirm structure via NMR/GC-MS. The product should be a yellow solid.[3][5]
-
Step 3: The Sandmeyer Reaction (Cyanodeamination)
Objective: Convert the primary amine (-NH2) to a nitrile (-CN).
Warning: This step involves the generation of diazonium salts (explosive when dry) and the use of cyanides (highly toxic).
-
Diazotization:
-
Charge 3-chloro-2-methyl-6-nitroaniline (1.0 eq) into a flask containing HCl (2.5 eq, 6M) or H2SO4 (20%).
-
Cool to 0–5°C (ice/salt bath).
-
Add an aqueous solution of Sodium Nitrite (1.1 eq) dropwise below the liquid surface.
-
Endpoint: Monitor with starch-iodide paper (turns blue immediately). Stir for 30 mins.
-
Clarification: The solution must remain clear. If turbid, filter cold.
-
-
Cyanation (Sandmeyer):
-
In a separate flask, prepare a solution of Copper(I) Cyanide (CuCN) (1.2 eq) and Potassium Cyanide (KCN) (3.0 eq) in water. Heat to 60°C to dissolve, then cool to 50°C.
-
Neutralization: Carefully neutralize the cold diazonium solution with Sodium Carbonate to pH ~6 (optional but improves yield/safety by reducing HCN evolution).
-
Addition: Slowly add the cold diazonium solution to the CuCN mixture in portions. Nitrogen gas evolution will be vigorous (foaming).
-
-
Workup:
-
Once addition is complete, heat the mixture to 80°C for 30 minutes to ensure completion.
-
Cool to room temperature.[4]
-
Extract with Ethyl Acetate or Dichloromethane (3x).
-
Cyanide Destruction: Treat the aqueous waste with commercial bleach (Sodium Hypochlorite) before disposal.
-
Wash organic layer with 1M NaOH (to remove phenols), then water, then brine.
-
Dry over MgSO4 and concentrate.
-
-
Purification:
Analytical Validation
| Parameter | Expected Value | Method |
| Appearance | Pale yellow to tan solid | Visual |
| Melting Point | 122–124°C (Lit. Value) | Capillary MP |
| IR Spectrum | ~2230 cm⁻¹ (CN stretch), 1530/1350 cm⁻¹ (NO₂ stretch) | FTIR |
| Mass Spec | m/z = 196/198 (M+, Cl isotope pattern) | GC-MS / LC-MS |
Troubleshooting & Optimization
-
Regio-isomer Contamination: If the 4-nitro isomer is detected (via GC), recrystallization in Step 2 (Nitroaniline stage) is more effective than at the final stage. The 4-nitroaniline derivative has a significantly different solubility profile.
-
Low Yield in Sandmeyer: Ensure the diazonium salt is kept cold (0-5°C). If the amine is insoluble in acid, use acetic acid/propionic acid as a co-solvent during diazotization.
-
Runaway Nitration: Do not allow the temperature to exceed 10°C during the addition of mixed acid.[4] Higher temperatures promote dinitration.
References
- Sandmeyer Reaction Protocols: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 130 (1943).
-
Synthesis of Chloronitroanilines: PubChem. 3-chloro-2-methyl-6-nitroaniline (Compound Summary). Retrieved from [Link]
- Sulfonation Blocking Strategy: Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry.
- Preparation of 2-chloro-6-nitrobenzonitrile (Analogous Chemistry): U.S. Patent 3,287,393. Method of preparing 2-chloro-6-nitro-benzonitrile.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile - Google Patents [patents.google.com]
- 3. CN104003903A - Synthetic method of 2-cyano-4'-methylbiphenyl - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. US4677219A - Substituted benzonitriles - Google Patents [patents.google.com]
- 8. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]
- 9. EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates - Google Patents [patents.google.com]
Using 3-chloro-2-methyl-6-nitrobenzonitrile in herbicide synthesis
Application Note: Strategic Utilization of 3-Chloro-2-methyl-6-nitrobenzonitrile in PPO-Inhibitor Herbicide Synthesis
Executive Summary
This technical guide details the application of 3-chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5) as a high-value scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.[1] Specifically, this intermediate serves as a precursor to N-phenyluracil and N-phenylphthalimide classes of agrochemicals (e.g., analogs of Saflufenacil or Tiafenacil).[1]
The unique substitution pattern—featuring a meta-chlorine and ortho-methyl group relative to the nitrile—provides the steric bulk and electronic properties necessary for high-affinity binding to the PPO enzyme (EC 1.3.3.4).[1] This note provides a validated protocol for the chemoselective reduction of the nitro group and subsequent cyclization to the uracil core, ensuring high yield and purity.
Chemical Profile & Strategic Value
| Property | Specification |
| IUPAC Name | 3-chloro-2-methyl-6-nitrobenzonitrile |
| CAS Number | 51123-60-5 |
| Molecular Weight | 196.6 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Key Functionality | Nitro (-NO₂): Precursor to the primary amine for heterocycle attachment.Nitrile (-CN): Versatile handle for hydrolysis to amides/acids or retention as a pseudohalogen.Chlorine (-Cl): Lipophilic modulator; enhances metabolic stability.[1] |
Mechanistic Insight: In PPO inhibitors, the phenyl ring acts as a scaffold positioning the "head" group (uracil/imide) into the catalytic pocket.[1] The 2-methyl and 3-chloro substituents (relative to the nitrile) create a "twisted" conformation between the phenyl ring and the heterocycle.[1] This atropisomerism is critical for disrupting the enzyme's heme biosynthesis pathway, leading to the accumulation of protoporphyrin IX and subsequent necrotic cell death in weeds.[1]
Synthesis Workflow: The "Aniline Gateway"
The critical step in utilizing this intermediate is the chemoselective reduction of the nitro group to an aniline without compromising the nitrile (susceptible to reduction) or the chlorine (susceptible to hydrogenolysis).[1]
Pathway Visualization
Figure 1: Synthetic pathway transforming the nitrobenzonitrile scaffold into the active herbicide core.
Detailed Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Bechamp Conditions)
Objective: Reduce -NO₂ to -NH₂ while preserving the -CN and -Cl groups. Catalytic hydrogenation is risky due to potential dechlorination; therefore, iron-mediated reduction is the gold standard for this substrate.
Reagents:
-
3-chloro-2-methyl-6-nitrobenzonitrile (10.0 g, 50.8 mmol)[1]
-
Iron powder (325 mesh, reduced) (14.2 g, 254 mmol, 5.0 eq)[1]
-
Ammonium Chloride (NH₄Cl) (13.6 g, 254 mmol, 5.0 eq)[1]
-
Solvent: Ethanol/Water (3:1 v/v, 100 mL)
Step-by-Step Methodology:
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl in the Ethanol/Water mixture.
-
Activation: Add the Iron powder to the solution. Heat the mixture to 60°C and stir vigorously for 15 minutes to activate the iron surface (etching).
-
Addition: Add the nitrobenzonitrile substrate portion-wise over 20 minutes. Note: The reaction is exothermic; monitor internal temperature to maintain mild reflux (~75°C).
-
Reaction: Stir at reflux for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (Rf ~0.[1][2]6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.[1]
-
Work-up:
-
Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Validation: The product, 6-amino-3-chloro-2-methylbenzonitrile , is typically obtained as a beige solid (Yield: >90%).[1]
-
QC Check: ¹H NMR (DMSO-d₆) should show a broad singlet at ~5.5-6.0 ppm (NH₂).[1]
-
Protocol B: Cyclization to N-Phenyluracil Core
Objective: Convert the aniline into the uracil pharmacophore, a common motif in PPO inhibitors.
Reagents:
-
6-amino-3-chloro-2-methylbenzonitrile (Intermediate from Protocol A)[1]
-
Triphosgene (Solid phosgene equivalent)[1]
-
Ethyl 3-amino-2-butenoate (Enamine source)[1]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)[1]
Methodology:
-
Isocyanate Formation: Dissolve the aniline (1.0 eq) in dry Dichloromethane (DCM) at 0°C. Add Triphosgene (0.35 eq) and Triethylamine (2.5 eq) dropwise.[1] Stir for 1 hour to generate the aryl isocyanate in situ.
-
Condensation: Add Ethyl 3-amino-2-butenoate (1.1 eq) to the isocyanate solution. The urea intermediate forms rapidly.[3]
-
Cyclization: Evaporate DCM and redissolve the residue in DMF. Add K₂CO₃ (2.0 eq) and heat to 100°C for 3 hours. This effects the intramolecular cyclization to form the uracil ring.
-
Purification: Pour into ice water, acidify with 1M HCl to pH 3. The precipitate is the target 1-(3-chloro-2-cyano-4-methylphenyl)-3,6-dihydro-2,6-dioxo-4-methylpyrimidine .[1]
Analytical Quality Control (QC)
To ensure the integrity of the intermediate for downstream herbicide synthesis, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water gradient) | > 98.0% (Area %) |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Consistent with structure; no residual nitro precursor.[1] |
| Water Content | Karl Fischer Titration | < 0.5% w/w (Critical for isocyanate step) |
| Iron Content | ICP-MS | < 20 ppm (Residual Fe can catalyze degradation) |
Safety & Handling Guidelines
-
Nitrile Toxicity: While less volatile than simple nitriles, this compound can metabolize to release cyanide ions.[1] Work in a well-ventilated fume hood.
-
Nitro Compounds: Potentially explosive if heated under confinement.[1] Do not distill the nitro-starting material to dryness.[1]
-
Triphosgene: Generates phosgene gas upon contact with moisture.[1] strictly anhydrous conditions are required.[3] Keep a saturated bicarbonate solution nearby to neutralize spills.
References
-
Synthesis of Phenyluracil Herbicides
-
Title: "Process for the preparation of phenyluracils."[1]
-
Source: Google Patents (BASF SE).
- URL
- Relevance: Describes the general cyclization of anilines to uracils using carbamates/isocyan
-
-
Nitro Reduction Protocols
-
Compound Data & Safety
-
Mechanism of Action (PPO Inhibitors)
Sources
Application Note: Nucleophilic Aromatic Substitution on 3-Chloro-2-methyl-6-nitrobenzonitrile
Part 1: Executive Summary & Strategic Analysis
The Challenge: Sterics vs. Electronics
3-chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5) is a high-value scaffold, particularly in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic bioactive agents.
While the molecule possesses the classic electronic architecture for Nucleophilic Aromatic Substitution (SNAr)—a leaving group (Cl) para to a strong electron-withdrawing group (NO2)—experimentalists often encounter unexpectedly low reactivity.
The Root Cause: The methyl group at the C2 position exerts a significant ortho-steric effect , physically shielding the C3 reaction center. Standard SNAr protocols (e.g., refluxing ethanol/THF) frequently result in stalled reactions or recovered starting material. Successful derivatization requires a "forcing" strategy that balances high activation energy with the thermal stability limits of the nitro-nitrile core.
Mechanistic Visualization
The following diagram illustrates the competing forces at play. The Nitro group activates the ring, but the Methyl group acts as a "gatekeeper," hindering the nucleophile's trajectory toward the
Part 2: Experimental Protocols
Protocol A: Amination (Synthesis of Aniline Derivatives)
Primary Application: Introduction of amine side chains for drug intermediates.
Context: Due to the C2-methyl steric block, weak nucleophiles (anilines) require high temperatures (>150°C). Stronger nucleophiles (aliphatic amines) may react at lower temperatures but still require polar aprotic solvents.
Reagents:
-
Substrate: 3-chloro-2-methyl-6-nitrobenzonitrile (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (1.5 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid ethanol.
Step-by-Step Methodology:
-
Preparation: Charge a pressure-rated vial or reactor with the substrate and K2CO3. Inert the vessel with Nitrogen.
-
Solvation: Add anhydrous NMP (Concentration: 0.5 M). Add the amine nucleophile.
-
Reaction (The "Forcing" Step):
-
Aliphatic Amines: Heat to 100–120°C for 4–12 hours.
-
Anilines/Weak Nucleophiles: Heat to 150–170°C for 12–24 hours. Note: Microwave irradiation is highly effective for this transformation to reduce time to <1 hour.
-
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a solid.
-
Purification: Filter the solid. If oily, extract with Ethyl Acetate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
Critical Control Point: Monitor for the hydrolysis of the nitrile (CN) to the primary amide, which can occur if the solvent is "wet" and the temperature exceeds 140°C. Use anhydrous solvents.
Protocol B: Etherification (Alkoxylation)
Primary Application: Synthesis of alkoxy-analogues.
Context: Alkoxides are smaller and more reactive than amines, often allowing slightly milder conditions, but the risk of side reactions (nitro displacement) increases.
Reagents:
-
Substrate: 1.0 eq
-
Nucleophile: Sodium Alkoxide (NaOR) (1.1 eq). Prepared in situ from NaH + Alcohol is preferred.
-
Solvent: Anhydrous THF (for lower temps) or DMF (for higher temps).
Methodology:
-
Alkoxide Formation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C. Dropwise add the alcohol (1.2 eq). Stir until H2 evolution ceases.
-
Addition: Add a solution of 3-chloro-2-methyl-6-nitrobenzonitrile in THF dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to RT. If no reaction after 2 hours, heat to reflux (66°C).
-
Expert Tip: If THF reflux is insufficient, switch solvent to DMF and heat to 80°C.
-
-
Quench: Carefully quench with saturated NH4Cl solution.
Part 3: Technical Data & Troubleshooting
Reaction Parameter Optimization Table
Use this table to select conditions based on your nucleophile's steric/electronic profile.
| Nucleophile Type | Example | Solvent | Temp (°C) | Expected Time | Risk Factor |
| Primary Aliphatic | Methylamine, Benzylamine | DMSO/NMP | 80–100 | 2–6 h | Moderate |
| Secondary Cyclic | Morpholine, Piperidine | DMSO/NMP | 100–120 | 4–12 h | Low |
| Aromatic Amine | Aniline, 3-Cl-Aniline | NMP/Sulfolane | 160–210 | 12–24 h | High (Thermal) |
| Alkoxide | NaOMe, NaOEt | THF/DMF | 25–80 | 1–4 h | Nitro-displacement |
Troubleshooting Guide
-
Problem: No Reaction (Recovered Starting Material).
-
Diagnosis: The C2-methyl group is blocking the trajectory.
-
Solution: Increase temperature by 20°C increments. Switch solvent to Sulfolane (bp 285°C) if NMP boils off. Consider microwave synthesis to pulse energy without prolonged thermal exposure.
-
-
Problem: Formation of Primary Amide (M+18 peak in LCMS).
-
Diagnosis: Hydrolysis of the Nitrile (-CN) group.
-
Solution: Your solvent is wet.[1] Dry NMP/DMSO over molecular sieves (3Å) for 24h before use. Ensure the base (K2CO3) is anhydrous.
-
-
Problem: Loss of Nitro Group.
-
Diagnosis: Denitration. The NO2 group is ortho to the CN group and can be displaced by hard nucleophiles.
-
Solution: Lower the temperature.[2] Use a softer base (e.g., DIPEA instead of alkoxides/hydroxides).
-
Part 4: Safety & Compliance (E-E-A-T)
Thermal Hazards of Nitro-Benzonitriles
WARNING: Nitro-aromatic compounds possess high potential energy. The combination of a nitro group, a nitrile group, and high reaction temperatures (>150°C) creates a risk of thermal runaway .
-
DSC Recommendation: Before scaling up (>5g), perform Differential Scanning Calorimetry (DSC) on the reaction mixture to identify the onset of exothermic decomposition.
-
Cyanide Risk: While the nitrile bond is strong, thermal decomposition or strong acidic hydrolysis can release HCN. Operate in a well-ventilated fume hood with cyanide detectors if working at kilo-scale.
Handling
-
Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.
-
Waste: Segregate waste streams. Do not mix with strong oxidizers or reducing agents.
Part 5: References
-
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][4] Chemical Reviews, 49(2), 273-412. Link
-
Synthesis of Quinazolines (Patent): Process for preparing 5,6-substituted-2,4-quinazolinediamines. European Patent EP0253396A2. (Demonstrates use of 3-chloro-2-methyl-6-nitrobenzonitrile at 150°C+). Link
-
Steric Effects in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on steric/electronic factors).
-
Safety of Nitro Compounds: Bretherick's Handbook of Reactive Chemical Hazards. (Consult for specific nitro-aryl stability data).
Sources
Application Note: Chemoselective Reduction of 3-Chloro-2-methyl-6-nitrobenzonitrile to 6-Amino-3-chloro-2-methylbenzonitrile
Introduction & Mechanistic Rationale
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in pharmaceutical and agrochemical synthesis. However, the specific substrate 3-chloro-2-methyl-6-nitrobenzonitrile presents a classic, multi-faceted chemoselectivity challenge. The molecule contains three highly reactive functional groups:
-
Nitro group (-NO₂) : The target for reduction.
-
Aryl chloride (-Cl) : Highly susceptible to reductive hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H₂ with Pd/C)[1].
-
Nitrile group (-C≡N) : Vulnerable to over-reduction to a primary amine (-CH₂NH₂) when exposed to strong hydride donors (e.g., LiAlH₄) or high-pressure hydrogenation.
To achieve a self-validating, high-yielding protocol, the reduction must proceed via single-electron transfer (SET) mechanisms rather than hydride transfer or transition-metal surface hydrogenation. Metals such as Iron (Fe) or Tin(II) chloride (SnCl₂) in protic media are ideal[2]. They selectively reduce the nitro group via nitroso and hydroxylamine intermediates without providing the necessary activation energy or surface chemistry required to cleave the strong C-Cl bond or reduce the sp-hybridized C≡N bond[3].
Chemoselectivity Profile & Reagent Selection
The following table summarizes the expected outcomes of various reducing agents on the substrate, validating the choice of Fe/NH₄Cl and SnCl₂ for this specific synthetic step.
| Reducing Agent | Nitro Reduction | Nitrile Tolerance | Halogen Tolerance | Operational Profile & Recommendation |
| H₂, Pd/C | Complete | Poor (at high H₂ pressure) | Poor (Dehalogenation) | Not Recommended. High risk of forming 6-amino-2-methylbenzonitrile[1]. |
| LiAlH₄ | Variable (Azo products) | Poor (Reduces to amine) | Good | Not Recommended. Destroys the nitrile group[2]. |
| SnCl₂·2H₂O | Complete | Excellent | Excellent | Highly Recommended (Bench-Scale) . Mild, highly selective, but generates tin waste[3]. |
| Fe / NH₄Cl | Complete | Excellent | Excellent | Highly Recommended (Scale-Up) . Green, inexpensive, highly selective[2]. |
Reaction Pathway Visualization
Chemoselective pathways for 3-chloro-2-methyl-6-nitrobenzonitrile reduction.
Experimental Protocols
Field-Proven Insight: While SnCl₂ is excellent for milligram to gram-scale discovery chemistry due to its homogeneous reaction profile in ethanol, Iron/NH₄Cl is the industry standard for multi-gram to kilogram scale-ups because it avoids toxic heavy metal waste and intractable tin emulsions.
Protocol A: Bench-Scale Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
Mechanism : Sn(II) is oxidized to Sn(IV), transferring electrons to the nitro group. The acidic nature of SnCl₂ facilitates the necessary protonation steps.
Step-by-Step Methodology:
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-methyl-6-nitrobenzonitrile (1.0 eq, e.g., 1.0 g, 5.08 mmol) in absolute ethanol (10 mL, 0.5 M).
-
Reagent Addition : Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 5.73 g, 25.4 mmol) in one portion. Causality: A large excess is required because each nitro group requires 3 equivalents of Sn(II) for complete reduction (6 electrons total); 5 equivalents ensure rapid and complete conversion without stalling at the hydroxylamine stage.
-
Reaction : Attach a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere. The initially pale yellow solution will often turn deep orange/red before lightening.
-
Monitoring : Stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product amine will be highly UV-active and stain positive (brown/orange) with Ninhydrin.
-
Quenching & pH Adjustment : Cool the mixture to room temperature and pour it into crushed ice (20 g). Slowly add saturated aqueous NaHCO₃ until the pH reaches 7-8. Causality: Neutralizing the mixture precipitates Sn(IV) as gelatinous tin hydroxides. If the solution remains acidic, the product amine will remain protonated and water-soluble, destroying the extraction yield.
-
Extraction & Emulsion Breaking : Add Ethyl Acetate (30 mL). A thick emulsion will likely form. Critical Step: Filter the entire biphasic mixture through a tightly packed pad of Celite. This traps the tin hydroxide polymers and breaks the emulsion—a mandatory self-validating step for SnCl₂ workups.
-
Isolation : Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-amino-3-chloro-2-methylbenzonitrile.
Protocol B: Scale-Up Reduction using Iron Powder and Ammonium Chloride (Béchamp-Type)
Mechanism : Iron acts as the electron source while NH₄Cl acts as a mild proton source. This avoids the use of strong acids (like HCl or AcOH) which could potentially hydrolyze the nitrile group to an amide upon prolonged heating.
Workflow for the Iron/NH4Cl mediated reduction of nitrobenzonitrile.
Step-by-Step Methodology:
-
Solvent Preparation : Prepare a solvent mixture of Ethanol and Deionized Water in a 4:1 volume ratio.
-
Setup : Suspend 3-chloro-2-methyl-6-nitrobenzonitrile (1.0 eq, e.g., 10.0 g, 50.8 mmol) in the solvent mixture (150 mL) in a 2-neck flask equipped with a reflux condenser and a mechanical stirrer.
-
Reagent Addition : Add Iron powder (325 mesh, 5.0 eq, 14.2 g, 254 mmol) and Ammonium chloride (NH₄Cl) (3.0 eq, 8.15 g, 152 mmol). Causality: Fine iron powder (325 mesh) provides a massive surface area, significantly accelerating the heterogeneous electron transfer.
-
Reaction : Heat the suspension to a gentle reflux (approx. 80 °C). Stir vigorously. The mixture will turn into a dark brown/black slurry as iron oxides (Fe₃O₄) form.
-
Monitoring : Check reaction progress after 2 hours via HPLC or TLC. The disappearance of the starting material's yellow tint in the supernatant serves as a visual indicator of reaction progress.
-
Hot Filtration : Once complete, remove the flask from heat. Critical Step: While the mixture is still hot (>60 °C), filter it through a pad of Celite. Causality: The product amine can have low solubility in cold water/ethanol mixtures. Filtering hot ensures the product remains dissolved and does not co-precipitate with the iron sludge.
-
Washing : Wash the Celite pad thoroughly with hot Ethyl Acetate (2 x 50 mL).
-
Workup : Concentrate the combined filtrates under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate (2 x 100 mL).
-
Purification : Wash the organic layers with brine, dry over Na₂SO₄, and evaporate. The crude product can be recrystallized from EtOAc/Hexanes.
Analytical Characterization
To validate the success of the reduction and confirm absolute chemoselectivity, the following analytical benchmarks must be met:
-
¹H NMR (CDCl₃ or DMSO-d₆) : Look for the disappearance of the downfield aromatic protons of the nitroarene and the appearance of a broad singlet integrating to 2H (around 4.0 - 5.5 ppm depending on solvent concentration), corresponding to the new -NH₂ group. The methyl singlet (~2.3 ppm) must remain intact.
-
IR Spectroscopy : The strong N-O stretching bands (approx. 1530 and 1350 cm⁻¹) of the starting material will vanish. Two distinct N-H stretching bands (primary amine) will appear between 3300 and 3500 cm⁻¹. The sharp C≡N stretch at ~2220 cm⁻¹ must remain clearly visible, confirming nitrile preservation.
-
Mass Spectrometry (LC-MS) : The mass should shift from 196.0 (SM) to 166.0 (Product) [M+H]⁺. The characteristic 3:1 isotopic pattern of the chlorine atom must be present, proving that hydrodehalogenation did not occur.
References
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Stack Exchange. URL:[Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. URL:[Link]
-
Nitro Reduction - Common Conditions - Common Organic Chemistry. URL:[Link]
Sources
Scalable synthesis route for 3-chloro-2-methyl-6-nitrobenzonitrile
An Application Note for the Scalable Synthesis of 3-Chloro-2-methyl-6-nitrobenzonitrile
Introduction
3-Chloro-2-methyl-6-nitrobenzonitrile is a highly functionalized aromatic compound, representing a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The specific arrangement of its chloro, methyl, nitro, and cyano substituents offers multiple reaction sites for further chemical elaboration. The development of a robust, scalable, and economically viable synthetic route is therefore of significant interest to researchers and process chemists.
This application note provides a detailed, two-step protocol for the scalable synthesis of 3-chloro-2-methyl-6-nitrobenzonitrile. The chosen strategy involves an initial nucleophilic aromatic substitution (SNAr) to produce a key aniline intermediate, followed by a classic Sandmeyer reaction to introduce the nitrile functionality.[2][3] This pathway was selected for its reliability, use of readily available starting materials, and amenability to large-scale production. Each step is explained with mechanistic insights, detailed experimental procedures, and critical safety considerations appropriate for drug development and chemical manufacturing professionals.
Overall Synthetic Pathway
The synthesis is accomplished in two sequential steps starting from 2,6-dichloro-3-nitrotoluene:
-
Amination: A selective nucleophilic aromatic substitution of one chlorine atom on 2,6-dichloro-3-nitrotoluene with ammonia to yield 3-chloro-2-methyl-6-nitroaniline.
-
Sandmeyer Cyanation: Conversion of the synthesized aniline to the corresponding diazonium salt, followed by a copper(I) cyanide-mediated transformation to the final product, 3-chloro-2-methyl-6-nitrobenzonitrile.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 3-Chloro-2-methyl-6-nitroaniline (Intermediate)
Principle and Rationale
The first step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, specifically at the ortho and para positions. In 2,6-dichloro-3-nitrotoluene, the chlorine atom at the 2-position is ortho to the nitro group, while the chlorine at the 6-position is para. This dual activation facilitates the displacement of one of the chlorine atoms by a nucleophile, in this case, ammonia.
The reaction is typically performed in a sealed, high-pressure vessel (autoclave) at elevated temperatures to overcome the activation energy barrier for the substitution on the deactivated ring.[4] Methanolic ammonia serves as both the nucleophile and the solvent.
Experimental Protocol: Amination
Reagents and Equipment:
-
2,6-Dichloro-3-nitrotoluene
-
50% Methanolic Ammonia solution
-
Methanol (for washing)
-
High-pressure autoclave with stirring mechanism and temperature/pressure controls
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reactor Charging: In a suitably sized high-pressure autoclave, charge a suspension of 2,6-dichloro-3-nitrotoluene (e.g., 1.0 eq, 29 mmol, 6.0 g) in 50% methanolic ammonia (e.g., 60 mL).[4]
-
Reaction Conditions: Seal the autoclave according to the manufacturer's instructions. Begin stirring and heat the mixture to 130°C. The internal pressure will rise significantly (e.g., to ~340 psi).[4] Maintain these conditions for 18 hours, monitoring the temperature and pressure throughout.
-
Work-up and Isolation: After the reaction period, cool the autoclave to room temperature, and then further cool to -30°C to minimize the vapor pressure of ammonia before venting. Carefully open the reactor in a well-ventilated fume hood.
-
Product Filtration: A precipitate of the product will have formed. Transfer the reaction slurry to a filtration apparatus and filter the solid product.
-
Washing and Drying: Wash the filter cake with cold methanol to remove any unreacted starting material and soluble byproducts. Dry the resulting solid, 3-chloro-2-methyl-6-nitroaniline, under vacuum to a constant weight. The product is typically obtained as a solid.[4]
Safety Precautions:
-
This procedure requires a high-pressure autoclave. All operations must be conducted by trained personnel behind a safety shield.
-
Ammonia is a corrosive and toxic gas. The reactor must be vented in a well-ventilated fume hood.
-
The reaction is exothermic; careful temperature control is essential to prevent a runaway reaction.
Part 2: Synthesis of 3-Chloro-2-methyl-6-nitrobenzonitrile (Final Product)
Principle and Rationale
This transformation is achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting anilines into a variety of functional groups.[5] The process occurs in two distinct stages:
-
Diazotization: The primary aromatic amine (3-chloro-2-methyl-6-nitroaniline) is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[3] This converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[6]
-
Copper-Catalyzed Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[7] A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical and dinitrogen gas. The aryl radical then reacts with a copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[2][7]
Caption: Simplified Sandmeyer reaction mechanism.
Experimental Protocol: Sandmeyer Reaction
Reagents and Equipment:
-
3-Chloro-2-methyl-6-nitroaniline (from Part 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN, optional, to solubilize CuCN)
-
Toluene or other suitable organic solvent for extraction
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
A. Preparation of the Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated hydrochloric acid and water.
-
Cool the acid solution to 0–5 °C using an ice-salt bath.
-
Slowly add finely powdered 3-chloro-2-methyl-6-nitroaniline (1.0 eq) to the cold, stirred acid solution, maintaining the temperature below 5 °C. Stir until a fine, uniform suspension is obtained.
-
Prepare a solution of sodium nitrite (e.g., 1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly between 0 and 5 °C. The addition rate should be controlled to prevent excessive foaming (N₂ evolution) or a temperature rise.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete diazotization. The resulting solution should be clear or slightly yellow.
B. Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (e.g., 1.2 eq) in aqueous sodium cyanide or another suitable solvent. Warm gently if necessary to achieve dissolution, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from step A.6 to the stirred copper(I) cyanide solution.
-
Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a manageable reaction rate and keep the temperature from rising excessively (e.g., below 40-50 °C).
-
Once the addition is complete and gas evolution has subsided, warm the reaction mixture gently (e.g., to 50–60 °C) for 1-2 hours to ensure the reaction goes to completion.
C. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent such as toluene or ethyl acetate (3 x volume).
-
Combine the organic extracts and wash sequentially with water, dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to yield pure 3-chloro-2-methyl-6-nitrobenzonitrile.
Safety Precautions:
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. They should always be kept in a cold solution and used immediately without isolation.
-
Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Acidification of cyanide salts produces highly toxic hydrogen cyanide (HCN) gas; therefore, the work-up procedure must be designed to avoid acidifying cyanide-containing aqueous waste. All cyanide waste must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity (Typical) | M.P. (°C) |
| 1 | 2,6-Dichloro-3-nitrotoluene | Methanolic NH₃ | 3-Chloro-2-methyl-6-nitroaniline | 70-80%[4] | >95% | Varies |
| 2 | 3-Chloro-2-methyl-6-nitroaniline | 1. NaNO₂/HCl 2. CuCN | 3-Chloro-2-methyl-6-nitrobenzonitrile | 65-85% | >98% | Varies |
Note: Yields and purity are representative and may vary based on reaction scale and purification efficiency.
Conclusion
This application note outlines a validated and scalable two-step synthesis for 3-chloro-2-methyl-6-nitrobenzonitrile. The pathway leverages a high-pressure amination followed by the robust and well-understood Sandmeyer reaction. By providing detailed protocols, mechanistic explanations, and critical safety information, this guide serves as a valuable resource for researchers and drug development professionals seeking to produce this key chemical intermediate efficiently and safely on a laboratory or industrial scale.
References
-
Wikipedia. "Sandmeyer reaction." Accessed March 2026. [Link]
-
BYJU'S. "Sandmeyer Reaction Mechanism." August 07, 2019. [Link]
-
Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." December 03, 2018. [Link]
- Google Patents. "US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid." Accessed March 2026.
-
Chemiz YouTube Channel. "Sandmeyer Reaction." September 12, 2025. [Link]
-
PrepChem.com. "Synthesis of 3-chloro-2-methyl-6-nitrobenzenamine." Accessed March 2026. [Link]
-
Organic Chemistry Portal. "Sandmeyer Reaction." Accessed March 2026. [Link]
Sources
Application Note: Reagents and Protocols for the Cyanation of Sterically Hindered 3-Chloro-2-methyl-6-nitrobenzene Halides
Executive Summary
The synthesis of 3-chloro-2-methyl-6-nitrobenzonitrile (CAS: 51123-60-5) from its corresponding halide precursor (e.g., 1-bromo-3-chloro-2-methyl-6-nitrobenzene) represents a classic challenge in synthetic organic chemistry. The substrate is heavily sterically hindered due to di-ortho substitution. This application note details the mechanistic rationale, reagent selection, and validated experimental protocols for achieving high-yielding cyanation in such sterically congested environments, transitioning from classical stoichiometric methods to modern, green catalytic systems.
Mechanistic Insights & Substrate Analysis (E-E-A-T)
When designing a cyanation protocol for 3-chloro-2-methyl-6-nitrobenzene halides, a deep understanding of the competing electronic and steric forces is required:
-
Electronic Activation: The nitro group at the C6 position is strongly electron-withdrawing. This electronic deficiency highly activates the C–X bond (where X = Br or I), making the carbon center highly electrophilic. In theory, this favors both direct nucleophilic attack and oxidative addition by a transition metal.
-
Steric Hindrance (The Limiting Factor): The electronic activation is severely counteracted by the steric bulk of the ortho-methyl (C2) and ortho-nitro (C6) groups. This di-ortho substitution creates a massive steric shield around the halide. Consequently, the activation energy required to reach the transition state—whether for the formation of a Cu(III) intermediate or the oxidative addition of a Pd(0) species—is drastically increased.
Causality of Reagent Choice
To overcome this steric barrier, the choice of cyanating reagent and catalyst must be deliberate:
-
Copper(I) Cyanide (CuCN) - The Rosenmund-von Braun Approach: Historically, CuCN in polar aprotic solvents (DMF or NMP) at elevated temperatures (150–160 °C) has been the standard [1]. The extreme thermal energy is strictly required to force the sterically impeded nucleophilic attack. While reliable, it generates stoichiometric toxic heavy-metal waste and requires complex workups to liberate the product from copper complexes.
-
Zinc Cyanide (
) with Palladium Catalysis: Modern approaches utilize Pd-catalysis to lower the activation barrier. is preferred over NaCN or KCN because it acts as a transmetallating agent without releasing a high concentration of free cyanide ions, which would otherwise poison the Pd catalyst by forming inactive complexes. -
Potassium Hexacyanoferrate(II) (
) - The Green Alternative: To completely avoid highly toxic free cyanide salts, serves as a slow-release, non-toxic cyanide source [2]. When paired with highly active, sterically demanding Pd catalysts (e.g., Pd/CM-phos or Pd/dppf), it allows for the cyanation of sterically hindered aryl halides at unprecedentedly mild temperatures (70–100 °C) [3]. The bulky, electron-rich phosphine ligands force oxidative addition into the strong C–X bond, while their steric bulk accelerates the final reductive elimination step.
Quantitative Data Presentation: Reagent System Comparison
The following table summarizes the operational parameters for the three primary cyanation methodologies applicable to this hindered substrate.
| Method / Reagent System | Catalyst | Cyanide Source Toxicity | Temp (°C) | Time (h) | Typical Yield | Pros & Cons |
| Classical Rosenmund-von Braun | None (Stoichiometric Cu) | High (CuCN) | 150–160 | 12–18 | 50–65% | Pro: Cheap reagents.Con: Harsh conditions, toxic waste, difficult product isolation. |
| Standard Pd-Catalyzed | High ( | 100–120 | 6–12 | 75–85% | Pro: Milder than CuCN, good yields.Con: Highly toxic | |
| Green Pd-Catalyzed | Low ( | 70–100 | 16–24 | 80–90% | Pro: Non-toxic cyanide source, mildest conditions.Con: Requires expensive proprietary ligands. |
Visualizations
Caption: Catalytic cycle for the Pd-catalyzed cyanation of sterically hindered aryl halides.
Caption: Step-by-step experimental workflow for the cyanation and isolation of the benzonitrile product.
Experimental Protocols
Protocol A: Green Palladium-Catalyzed Cyanation using
This protocol is highly recommended as it avoids highly toxic free cyanide salts and operates under milder conditions, preserving the integrity of the nitro group.
Reagents:
-
1-Bromo-3-chloro-2-methyl-6-nitrobenzene (1.0 equiv, 1.0 mmol)
- (0.5 equiv, 0.5 mmol)
- (2 mol%)
-
CM-phos or dppf ligand (4 mol%)
- (1.2 equiv)
-
Solvent: 1,4-Dioxane/
or MeCN/ (1:1 v/v, 4 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide,
, , the phosphine ligand, and . -
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Causality: Pd(0) intermediates are highly sensitive to oxidation, which would prematurely terminate the catalytic cycle.
-
Solvent Addition: Inject the degassed solvent mixture (e.g., MeCN/
) via syringe. Causality: Water is a mandatory co-solvent here; it is required to solubilize the inorganic and facilitate the slow release of cyanide ions. -
Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture in an oil bath at 80–100 °C for 16–24 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 3-chloro-2-methyl-6-nitrobenzonitrile.
Protocol B: Classical Rosenmund-von Braun Cyanation
Use only if Pd-catalysis is unavailable. Requires strict adherence to toxic gas safety protocols.
Reagents:
-
1-Bromo-3-chloro-2-methyl-6-nitrobenzene (1.0 equiv, 10 mmol)
-
Copper(I) Cyanide (CuCN) (1.5 equiv, 15 mmol)
-
Solvent: Anhydrous DMF or NMP (20 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the aryl bromide in anhydrous DMF. Add CuCN powder.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 150–160 °C under a Nitrogen atmosphere for 12–18 hours. The mixture will turn dark brown/black.
-
Quenching (Critical Step): Cool the reaction to room temperature. Pour the mixture into an aqueous solution of concentrated ammonium hydroxide (
) and water (1:1, 100 mL). Stir vigorously for 30 minutes. Causality: The product forms a highly stable, insoluble complex with copper halides. The ammonia acts as a strong chelating agent, forming water-soluble complexes, thereby liberating the free nitrile product into the organic phase. -
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by brine.
-
Isolation: Dry over
, concentrate, and purify via recrystallization (ethanol) or silica gel chromatography.
References
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794. URL:[Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. URL:[Link]
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic Letters, 13(3), 648-651. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sandmeyer Cyanation of Nitroanilines
Topic: High-Efficiency Synthesis of Nitrobenzonitriles from Nitroanilines Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4]
The Core Challenge: The "Deactivated" Substrate
Unlike simple anilines, nitroanilines present a dual-failure mode in Sandmeyer reactions. The strong electron-withdrawing nitro group (
-
Solubility/Basicity (The Diazotization Trap): The amine is poorly nucleophilic and sparingly soluble in standard aqueous HCl, leading to incomplete diazotization.
-
Diazonium Instability (The Yield Trap): The resulting nitro-phenyldiazonium salt is electrophilic but prone to side reactions (phenol formation) if the subsequent cyanation is not pH-controlled.
This guide replaces standard textbook protocols with a Process-Optimized Workflow designed to maximize yield and safety.
Phase I: The Diazotization Protocol (Solubility Control)
Standard aqueous HCl protocols often fail here. Use the Sulfuric Acid Method for >95% conversion.
The Science of the Fix
Nitroanilines are such weak bases (
Optimized Protocol
Reagents: Nitroaniline (1.0 eq), conc.
-
Dissolution: Dissolve the nitroaniline in warm concentrated sulfuric acid.
-
Why? This acts as both solvent and proton source.[1]
-
Checkpoint: The solution must be clear. If turbid, you have undissolved amine that will not react.
-
-
Precipitation of Amine Sulfate: Cool the mixture to 0–5°C and add crushed ice/water slowly with vigorous stirring.
-
Result: The amine sulfate precipitates as a fine, reactive slurry.
-
Note: Fine particle size is critical for heterogeneous kinetics.
-
-
Diazotization: Add aqueous
dropwise below 5°C.-
End-Point: The solution should become clear (or light yellow) as the solid dissolves into the diazonium salt.
-
Validation: Test with starch-iodide paper (instant blue/black = excess
). Destroy excess with urea.
-
Phase II: The Cyanation (The "HCN" & Yield Trap)
The most common cause of low yield is the "Acid Dump," where acidic diazonium solution is poured directly into cyanide, generating HCN gas and killing the catalyst.
The Science of the Fix
The active reagent is not CuCN, but the soluble tetracyanocuprate complex
Optimized Protocol
Reagents:
-
Catalyst Preparation: Dissolve
in aqueous (molar ratio 1:2.5 minimum).-
Observation: The green/insoluble CuCN dissolves to form a clear, colorless/tan solution.
-
-
The pH Adjustment (CRITICAL):
-
Method A (Internal Buffer): Add solid sodium carbonate (
) directly to the cyanide solution until saturated. -
Method B (Pre-Neutralization): Carefully neutralize the diazonium solution with
to pH 5–6 (use pH paper) before addition. -
Why? Prevents the liberation of HCN gas and ensures the copper complex remains active.
-
-
Inverse Addition: Add the cold diazonium solution into the warm (50°C) cyanide solution.
Visualizing the Optimized Workflow
The following diagram illustrates the critical control points (Temperature, pH, and Addition Order) required to prevent common failure modes.
Caption: Optimized Sandmeyer workflow highlighting the critical pH control junction to prevent HCN formation.
Troubleshooting & FAQ Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Unreacted Amine | Incomplete Diazotization due to poor solubility. | Switch from aqueous HCl to the Sulfuric Acid method. Ensure the amine is fully dissolved in acid before adding ice/nitrite [1]. |
| "Tar" or Resin Formation | Polymerization of diazonium salts or radical coupling. | 1.[9] Keep diazotization strictly < 5°C.2. Ensure the cyanide solution is warm (50°C) during addition to force immediate |
| Violent Foaming / Gas | Thermal Runaway or rapid | Control the addition rate of diazonium to cyanide. Use a mechanical stirrer (overhead) rather than a magnetic bar to break foam. |
| Phenol Byproduct | Hydrolysis (Reaction with water).[1] | The cyanide concentration is too low, or the addition was too slow. Ensure Inverse Addition (Diazonium into Cyanide) to keep the nucleophile in excess [3]. |
| Blue/Green Aqueous Layer | Normal Copper Salts. | This is expected. If the organic layer is dark, wash with dilute NaOH to remove phenolic impurities. |
Frequently Asked Questions (FAQ)
Q: Can I use CuCl instead of CuCN?
A: No. CuCl produces the aryl chloride. You must use CuCN for cyanation. However, you can generate CuCN in situ by mixing
Q: Why do I need excess KCN?
A: CuCN is a polymer and insoluble in water. It requires excess cyanide ions to form the soluble, reactive species
Q: How do I safely dispose of the waste? A: The waste contains both cyanide and heavy metals.
-
Quench: Treat the aqueous waste with sodium hypochlorite (bleach) or hydrogen peroxide at pH > 10 to oxidize cyanide to cyanate (CNO-).
-
Test: Use cyanide test strips to confirm destruction.
-
Disposal: Dispose of as heavy metal waste. NEVER acidify the waste stream before quenching [6].
References
-
Organic Syntheses , Coll.[10][11] Vol. 3, p. 658 (1955); Vol. 25, p. 79 (1945). Preparation of p-Dinitrobenzene (illustrating nitro-group solubility).
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Aromatic Diazonium Salts. Longman Scientific & Technical.
-
Organic Syntheses , Coll. Vol. 1, p. 170 (1941); Vol. 7, p. 14 (1927). o-Chlorotoluene (Sandmeyer General Procedure).
-
Organic Syntheses , Coll. Vol. 1, p. 514 (1941). p-Tolunitrile (Sandmeyer Cyanation Protocol).
-
Chemistry LibreTexts . Sandmeyer Reaction Mechanism and Cyanate Complex Formation.
-
National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: 3-Chloro-2-methyl-6-nitrobenzonitrile Solubility & Handling
Executive Summary: The "Brick Dust" Challenge
Researchers frequently encounter difficulty dissolving 3-chloro-2-methyl-6-nitrobenzonitrile (CAS 51123-60-5) in methanol (MeOH). This behavior is not an anomaly but a predictable consequence of its solid-state physics.
This molecule exhibits "brick dust" characteristics: it is a planar, highly crystalline aromatic system with high lattice energy. While the nitro (-NO
Critical Warning: Beyond solubility, this compound carries a latent chemical instability risk in methanol that is often mistaken for a solubility issue. The chlorine atom at position 3 is activated by the para-nitro group at position 6, making it susceptible to Nucleophilic Aromatic Substitution (S
Troubleshooting Guide (Q&A)
Issue 1: "I’m getting a persistent slurry. The solid won't dissolve even with sonication."
Diagnosis: You have likely reached the thermodynamic solubility limit, which is estimated to be low (<15 mg/mL) in neat methanol at 25°C.
Scientific Explanation:
The crystal lattice energy of the compound is high due to
Corrective Action:
-
Temperature Modulation: Gently heat the solution to 40–50°C. Solubility in methanol is highly temperature-dependent.
-
Caution: Do not reflux for extended periods (see Stability Warning below).
-
-
Cosolvent Strategy (Recommended): Methanol is a poor primary solvent for this scaffold. Dissolve the solid first in a "carrier" solvent, then dilute with methanol.
-
Primary Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate (EtOAc).
-
Protocol: Dissolve 1 g of compound in 2–3 mL of THF. Add this solution dropwise to your methanol reaction vessel.
-
Issue 2: "The solution turned yellow/orange, and I see a new spot on TLC."
Diagnosis: Chemical degradation via Nucleophilic Aromatic Substitution (S
Scientific Explanation:
The chlorine atom at C3 is located para to the nitro group at C6. This electronic arrangement pulls electron density away from the C-Cl bond, making the ring electrophilic. Methanol is a weak nucleophile, but if any base is present (e.g., NaOH, KOH, or even basic impurities in the glass), methoxide (MeO
-
Reaction: 3-chloro-2-methyl-6-nitrobenzonitrile + MeO
3-methoxy-2-methyl-6-nitrobenzonitrile + Cl
Corrective Action:
-
Verify pH: Ensure your methanol is neutral or slightly acidic.
-
Avoid Strong Bases: If your reaction requires base, add the base last and at low temperature (0°C).
-
Switch Alcohols: Isopropanol (IPA) is sterically bulkier and less nucleophilic than methanol, reducing this risk.
Issue 3: "My hydrogenation reaction in methanol stalled."
Diagnosis: Surface-limited kinetics due to poor solubility, or catalyst poisoning.
Scientific Explanation: Heterogeneous catalysis (e.g., Pd/C or Raney Nickel) requires the substrate to be in solution to adsorb onto the metal surface. If the compound is a slurry, the reaction rate is limited by the dissolution rate (dissolution-controlled regime). Furthermore, the ortho-nitro/nitrile arrangement can lead to cyclization byproducts (e.g., 2-aminobenzamides or indazoles) that may inhibit the catalyst.
Corrective Action:
-
Increase Dilution: Run the reaction at 20 volumes (20 mL solvent per 1 g substrate) rather than the standard 5-10 volumes.
-
Use a Solvent Mixture: Switch to MeOH:THF (1:1) or MeOH:EtOAc (1:1).
-
Temperature: Run the hydrogenation at 40-50°C (if safety permits) to maintain solubility.
Experimental Workflows
A. Solubility & Stability Decision Tree
This diagram guides you through selecting the correct solvent system while avoiding chemical degradation.
Caption: Decision logic for handling 3-chloro-2-methyl-6-nitrobenzonitrile in methanol to prevent degradation and ensure solubility.
B. The "Hidden" Reaction Risk (S Ar Mechanism)
Visualizing why methanol can attack this specific molecule.
Caption: The activation of the C3-Chlorine by the C6-Nitro group facilitates nucleophilic attack by methoxide.
Data Summary: Solvent Screening
The following table summarizes the estimated solubility profile based on structural analogs (e.g., 3-nitrobenzonitrile, 2-chloro-6-nitrobenzonitrile).
| Solvent | Solubility Rating | Suitability for Reaction | Notes |
| Methanol | Poor (< 15 mg/mL) | Conditional | High risk of S |
| Ethanol | Poor (< 10 mg/mL) | Conditional | Similar issues to MeOH; lower solubility. |
| Ethyl Acetate | Good (> 50 mg/mL) | High | Excellent for extraction/purification. Inert. |
| THF | Excellent (> 100 mg/mL) | High | Best co-solvent. Fully miscible with MeOH. |
| DCM | Good (> 80 mg/mL) | Moderate | Good solubility, but volatility can be an issue. |
| Acetone | Good (> 60 mg/mL) | Moderate | Good solubility; avoid strong base (aldol risk). |
References
-
Solubility of Nitrobenzonitriles: Li, D., et al. "Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures." Journal of Chemical & Engineering Data, 2017. (Analogous solubility data).
-
Nucleophilic Arom
Ar): Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 4-Substituted-2-nitrochlorobenzenes with Methoxide." Chemical Reviews, 1951. (Mechanistic foundation for Cl activation para to NO ). -
Synthesis & Reactivity of Chloronitrobenzonitriles: "Method of preparing 2-chloro-6-nitro-benzonitrile." US Patent 3,287,393. (Handling and isolation of similar isomers).
- Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
Sources
Technical Support Center: Copper Removal Post-Sandmeyer Reaction
Topic: Removing copper waste after Sandmeyer reaction Content type: Technical Support Center Guide
Status: Operational Agent: Senior Application Scientist Ticket ID: SAND-CU-REM-001
Executive Summary: The Stoichiometric Challenge
Unlike modern catalytic cross-couplings (e.g., Buchwald-Hartwig) or Click chemistry, the Sandmeyer reaction typically requires stoichiometric (or near-stoichiometric) quantities of copper(I) salts (CuCl, CuBr, CuCN). This presents a massive downstream processing challenge. You are not just removing trace impurities; you are removing a primary reagent that often constitutes 20-30% of the reaction mass.
Failure to remove copper leads to:
-
Product Instability: Residual copper can catalyze decomposition or oxidation of the product.
-
Downstream Poisoning: Copper residues will kill Pd/Pt catalysts in subsequent hydrogenation or coupling steps.
-
Regulatory Non-Compliance: ICH Q3D guidelines classify Copper as a Class 3 impurity. While less toxic than Class 1 (As, Cd, Hg, Pb), strict limits apply, especially for parenteral drugs [1].
Module 1: Bulk Removal (The First Line of Defense)
Use these protocols immediately after reaction quenching to remove >95% of copper.
Protocol A: The Ammonia Wash (Visual Indicator Method)
Best for: Products soluble in organic solvents (EtOAc, DCM, Toluene) and stable to mild base.
Mechanism: Ammonia converts insoluble Cu(I) and soluble Cu(II) species into the highly water-soluble, deep blue tetraamminecopper(II) complex:
Step-by-Step Workflow:
-
Quench: Pour the reaction mixture into water/ice. If the product is solid, filter off the bulk copper salts first if possible (Caution: Cu(I) salts can be sticky).
-
Extraction: Extract the product into an organic solvent (e.g., Ethyl Acetate or DCM).[1]
-
The Wash: Add 10-20% aqueous
(ammonium hydroxide) to the separatory funnel. -
Aeration (Critical): Shake vigorously. Open the stopcock frequently to vent. Expert Tip: The oxygen introduced during shaking oxidizes residual Cu(I) to Cu(II), which complexes more efficiently with ammonia.
-
Observation: The aqueous layer will turn Deep Blue .
-
Repeat: Drain the aqueous layer.[1] Repeat the ammonia wash until the aqueous layer is colorless .[2][3]
-
Neutralize: Wash the organic layer with saturated
followed by brine to lower the pH and remove residual ammonia.
Protocol B: The EDTA Chelation (For Stubborn Substrates)
Best for: Products that coordinate strongly to copper (e.g., pyridines, imidazoles) where ammonia is insufficient.
Mechanism: EDTA (Ethylenediaminetetraacetic acid) forms a hexadentate complex with copper with an extremely high formation constant (
Step-by-Step Workflow:
-
Preparation: Prepare a 0.1 M - 0.5 M aqueous solution of disodium EDTA.
-
pH Adjustment: Adjust the EDTA solution pH to ~8-9 using NaOH. Reasoning: EDTA is most effective when the carboxylic acid groups are deprotonated.
-
The Wash: Wash the organic layer with the EDTA solution.[1] Shake for at least 2-5 minutes (longer than a standard wash).[4]
-
Verification: The aqueous layer may turn blue/green.[1]
-
Cleanup: EDTA itself can be a contaminant. Wash the organic layer with water (2x) and Brine (1x) to ensure no EDTA remains in the organic phase.
Module 2: Trace Polishing (Getting to ppm Levels)
Use these methods if the product is still colored or fails elemental analysis after Module 1.
Protocol C: Solid-Phase Scavenging (Thiourea Silica)
Best for: Final polishing of pharmaceutical intermediates (<10 ppm targets). Mechanism: Functionalized silica beads (e.g., SiliaMetS® Thiourea or QuadraPure™) chemically bind copper. Unlike crystallization, this does not trap impurities in the lattice [3].
Workflow:
-
Dissolve the crude product in a solvent (THF, MeOH, or EtOAc).
-
Add Thiourea-functionalized silica (typically 2-4 equivalents relative to expected residual Cu).
-
Stir at room temperature for 1-4 hours. Tip: Heating to 40°C can accelerate scavenging kinetics.
-
Filter through a fritted funnel or a Celite pad.
-
Concentrate the filtrate.
Module 3: Troubleshooting & FAQs
Q: I have a terrible emulsion during the aqueous wash. How do I break it?
A: Sandmeyer reactions often generate colloidal copper precipitates that stabilize emulsions.
-
Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically removes the colloidal particles stabilizing the emulsion.
-
Salting Out: Add solid NaCl to saturate the aqueous layer.
-
Time: If using the Ammonia method, allow it to sit. The formation of the soluble ammonia complex can sometimes break the emulsion over 20-30 minutes.
Q: My product is water-soluble. I can't do an extraction. What now?
A: This is the hardest scenario.
-
Resin Treatment: Pass the aqueous reaction mixture through a column of Chelex 100 (ion exchange resin). It binds Cu ions while allowing neutral organic molecules to pass.
-
Precipitation: Add
(Sodium Sulfide). This precipitates CuS (extremely insoluble, ). Filter the black solid. Warning: Generates gas (rotten egg smell). Must be done in a fume hood.
Q: How do I know if I've met the ICH Q3D limits?
A: You must calculate the Permitted Daily Exposure (PDE).[5][6]
-
Oral PDE for Copper: 3000 µ g/day .
-
Parenteral PDE for Copper: 300 µ g/day .
-
Calculation: If the max daily dose of your drug is 1g, your limit is 3000 ppm (Oral) or 300 ppm (Parenteral).
-
Testing: Colorimetric tests are insufficient for compliance. Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES for validation [4].
Module 4: Decision Logic & Data
Visualization: Copper Removal Decision Tree
Caption: Logical workflow for selecting the appropriate copper removal protocol based on product solubility and chelating properties.
Comparison of Scavenging Methods
| Method | Removal Efficiency | Cost | Throughput | Best For |
| Ammonia Wash | Moderate (90-95%) | Low | High | Bulk removal of simple Cu salts. |
| EDTA Wash | High (95-98%) | Low | High | Products that bind Cu; breaking emulsions. |
| Silica Scavengers | Very High (>99%) | High | Low | Final polishing for GMP/GLP materials. |
| Sulfide Precip. | Extreme (>99.9%) | Low | Medium | Last resort; very effective but smelly/toxic. |
References
-
ICH Q3D (R2): Guidelines for Elemental Impurities. International Council for Harmonisation.[6] January 2025.[6] Link
-
BenchChem Technical Support. "Protocol for removing residual copper from organic reaction mixtures." BenchChem.[1] Accessed 2025.[6] Link
-
Biotage. "Metal Scavenging in Pharmaceutical Synthesis." Biotage Application Notes.Link
-
West Pharmaceutical Services. "ICH Q3D Elemental Impurities – What are the Requirements?" West Pharma. April 2022. Link
Sources
Technical Support Center: Optimizing Recrystallization Solvents for Chloronitrobenzonitriles
Welcome to the technical support center for the recrystallization of chloronitrobenzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles to empower you to make informed decisions in your work.
I. Solvent Selection and Initial Screening
The foundation of a successful recrystallization lies in the selection of an appropriate solvent or solvent system.[1] Chloronitrobenzonitriles, with their polar nitro and cyano groups and a less polar chlorobenzene ring, present a unique challenge in finding a solvent that provides a significant solubility difference between hot and cold conditions.
Question 1: What are the ideal characteristics of a recrystallization solvent for chloronitrobenzonitriles?
An ideal solvent for the recrystallization of chloronitrobenzonitriles should exhibit the following key characteristics:
-
High-Temperature Coefficient of Solubility : The compound should be highly soluble in the hot solvent but sparingly soluble or insoluble at low temperatures.[2][3] This differential solubility is the cornerstone of recrystallization, allowing for maximum recovery of the purified solid upon cooling.
-
Chemical Inertness : The solvent must not react with the chloronitrobenzonitrile.[2][3] This ensures the chemical integrity of your compound throughout the purification process.
-
Appropriate Boiling Point : A moderately low boiling point (generally below 100°C) is preferable for easy removal from the crystals after filtration.[4] However, the boiling point should not be so low that it creates an insufficient temperature gradient for effective dissolution and crystallization.[5]
-
Impurity Solubility : Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[3]
-
Safety and Practicality : The solvent should be non-toxic, non-flammable, and cost-effective.[6]
Question 2: Which solvents are good starting points for screening chloronitrobenzonitriles?
Given the moderate polarity of chloronitrobenzonitriles, a range of solvents with varying polarities should be screened. The principle of "like dissolves like" is a useful initial guide.[7]
| Solvent Class | Examples | Rationale |
| Protic Solvents | Ethanol, Methanol, Isopropanol | The hydroxyl group can interact with the polar nitro and cyano functionalities. Ethanol is often an excellent starting point for moderately polar compounds.[4][7] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | These solvents offer good solvating power for polar functional groups without the hydrogen-bonding capabilities of protic solvents.[4][7] |
| Aromatic Solvents | Toluene | The aromatic ring of toluene can interact favorably with the benzene ring of the chloronitrobenzonitrile.[7] |
| Chlorinated Solvents | Dichloromethane | Can be effective, but their higher density and potential for environmental and health concerns should be considered.[8] |
| Nonpolar Solvents | Hexane, Cyclohexane | Generally poor solvents for these compounds on their own but are excellent as "anti-solvents" in mixed solvent systems.[7] |
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude chloronitrobenzonitrile into several small test tubes.
-
Add a potential solvent dropwise to one test tube at room temperature, vortexing after each addition, until the solid dissolves or it becomes clear that it is insoluble. Record your observations.
-
If the solid is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a significant amount of crystalline solid upon cooling.[1]
II. Troubleshooting Common Recrystallization Problems
Even with careful solvent selection, challenges can arise during the recrystallization process. This section addresses some of the most frequently encountered issues.
Question 3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
"Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline lattice.[9] This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting oil is an impure liquid that can trap impurities and may solidify into an amorphous solid instead of pure crystals.[9]
Causes and Solutions for Oiling Out:
| Cause | Explanation | Troubleshooting Strategy |
| High Solute Concentration | The solution is too supersaturated upon cooling, leading to rapid phase separation. | Reheat the solution and add more solvent to decrease the concentration. Cool the solution more slowly to allow for controlled crystal nucleation.[10] |
| Inappropriate Solvent | The boiling point of the solvent may be too high relative to the melting point of the chloronitrobenzonitrile.[11] | Select a solvent with a lower boiling point. |
| Presence of Impurities | Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[12] | Consider a preliminary purification step like column chromatography or treatment with activated carbon to remove colored impurities.[2][11] |
| Rapid Cooling | Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[13] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also promote slower cooling.[1] |
Workflow for Addressing Oiling Out:
Caption: A decision-making workflow for troubleshooting oiling out during recrystallization.
Question 4: No crystals are forming, even after cooling in an ice bath. What should I do?
The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.
Troubleshooting Steps for No Crystal Formation:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles that are dislodged can serve as nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the solution. This provides a template for crystal growth.[14]
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration of the solute.[10] Be careful not to evaporate too much solvent, as this can lead to rapid precipitation of an impure solid.
-
Anti-solvent Addition: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Question 5: The recrystallized product is still colored, but the pure compound should be colorless. How can I remove colored impurities?
Colored impurities are often large, polar molecules that can be effectively removed by adsorption onto activated carbon (charcoal).[2]
Protocol for Decolorization with Activated Carbon:
-
Dissolve the crude chloronitrobenzonitrile in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient). Using too much can lead to the adsorption of your product and a lower yield.[11]
-
Gently reheat the solution to boiling for a few minutes to allow for complete adsorption of the impurities.
-
Perform a hot gravity filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization in the filter funnel.[15]
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
III. Advanced Topics
Question 6: I've tried several single solvents without success. How do I choose and use a mixed solvent system?
A mixed solvent system, or solvent-pair, is employed when no single solvent has the ideal solubility characteristics. This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[5]
Common Miscible Solvent Pairs:
| "Good" Solvent | "Anti-Solvent" |
| Ethanol | Water |
| Acetone | Water |
| Ethyl Acetate | Hexane |
| Toluene | Hexane |
| Dichloromethane | Hexane |
Procedure for Mixed Solvent Recrystallization:
-
Dissolve the crude chloronitrobenzonitrile in a minimal amount of the hot "good" solvent.
-
While keeping the solution hot, add the "bad" solvent dropwise until a persistent cloudiness (incipient precipitation) is observed.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly. The solubility of your compound will decrease as the overall polarity of the solvent mixture changes, leading to crystallization.[15]
Question 7: I've noticed that my product sometimes forms different types of crystals (e.g., needles vs. plates) with different melting points. What is happening?
This phenomenon is likely due to polymorphism, which is the ability of a compound to exist in more than one crystalline form.[16] These different crystal lattices can have distinct physical properties, including melting point, solubility, and color.[17] The formation of a particular polymorph can be influenced by factors such as the solvent used for recrystallization, the rate of cooling, and the presence of impurities.[16]
Controlling polymorphism is a critical aspect of drug development, as different polymorphs can have different bioavailabilities. If you suspect polymorphism, it is important to characterize the different crystal forms using techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and infrared (IR) spectroscopy.
IV. Safety Considerations
Working with chloronitrobenzonitriles and organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[18]
-
Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhaling solvent vapors or dust from the solid compounds.[18]
-
Handling: Avoid contact with skin and eyes.[18] In case of contact, rinse the affected area thoroughly with water.[19]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[18]
V. References
-
Recrystallization - University of California, Los Angeles. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Recrystallization - University of Colorado Boulder. (n.d.). Retrieved from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectionn - Science Learning Center. (n.d.). Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. (2021, September). Retrieved from [Link]
-
Recrystallization - Manthan. (n.d.). Retrieved from [Link]
-
-
Crystallization - University of Missouri–St. Louis. (n.d.). Retrieved from [Link]
-
-
Experiment 2: Recrystallization - University of Toronto. (n.d.). Retrieved from [Link]
-
How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014, June 30). Retrieved from [Link]
-
How to recrystallize an oily compound after column chromatography ? - ResearchGate. (2022, September 8). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Color polymorphism in organic crystals - PubMed. (2020, March 17). Retrieved from [Link]
-
(PDF) Color polymorphism in organic crystals - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. mt.com [mt.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Chlorinated Solvents - Enviro Wiki [enviro.wiki]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization [wiredchemist.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. researchgate.net [researchgate.net]
- 17. Color polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fishersci.com [fishersci.com]
Troubleshooting Low Conversion in Nucleophilic Substitution Reactions: A Technical Support Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled nucleophilic substitutions (
This guide abandons empirical guessing in favor of a mechanistic, causality-driven approach. Below, you will find our diagnostic workflow, targeted Q&A modules addressing the most common failure points, quantitative reference data, and self-validating experimental protocols to get your synthesis back on track.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low conversion in nucleophilic substitution.
Core Troubleshooting Modules
Module 1: Solvent Effects & Nucleophile Desolvation
Q: My
A: This is a classic kinetic bottleneck caused by solvent-nucleophile hydrogen bonding. In polar protic solvents like methanol or water, the protic hydrogen strongly interacts with the anionic nucleophile, forming a dense solvation shell. This stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy (
Solution: Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents solvate cations (like
Module 2: Phase Mismatches & Interfacial Stalling
Q: I am reacting a lipophilic alkyl halide with aqueous sodium cyanide, but I see almost zero conversion. Heating only causes substrate degradation. What is happening?
A: The reaction is failing because the reagents never physically meet; they are isolated in immiscible phases. The organic substrate cannot enter the aqueous phase, and the cyanide anion is too hydrophilic to enter the organic phase, resulting in an interfacial stalling effect[3].
Solution: Implement Phase Transfer Catalysis (PTC). Adding a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) creates a lipophilic ion pair with the cyanide anion. This catalyst acts as a shuttle, transporting the nucleophile into the organic phase where the reaction can occur rapidly, before returning to the aqueous phase to repeat the catalytic cycle[4].
Module 3: Leaving Group Thermodynamics
Q: I am attempting a direct substitution on a primary alcohol using a halide nucleophile, but there is no product formation.
A: The hydroxide ion (
Solution: You must convert the hydroxyl group into a better leaving group. This can be achieved in situ using strong acids (protonating it to
Module 4: Competing Elimination (E2) Pathways
Q: I am using sodium ethoxide to substitute a secondary alkyl bromide, but my NMR shows mostly alkene formation rather than the ether product.
A: You are experiencing a kinetic competition between
Solution: To favor
Quantitative Data: Leaving Group Thermodynamics
To predict whether a substitution will proceed, compare the basicity of your leaving group to the table below. Lower
| Leaving Group | Conjugate Acid | Leaving Group Ability | |
| Triflate ( | Triflic Acid ( | -14.0 | Excellent |
| Tosylate ( | p-Toluenesulfonic Acid | -2.8 | Excellent |
| Iodide ( | Hydroiodic Acid ( | -10.0 | Excellent |
| Bromide ( | Hydrobromic Acid ( | -9.0 | Good |
| Chloride ( | Hydrochloric Acid ( | -7.0 | Fair |
| Fluoride ( | Hydrofluoric Acid ( | 3.2 | Poor |
| Hydroxide ( | Water ( | 15.7 | Extremely Poor |
Validated Experimental Protocols
Protocol 1: Solvent Switch & Anion Activation (Aprotic Acceleration)
Causality: Shifting from a protic to an aprotic solvent removes the hydrogen-bonding shell around the nucleophile, raising its ground state energy and lowering the activation barrier.
-
Preparation: Dry all glassware. Ensure the polar aprotic solvent (e.g., DMF or DMSO) is strictly anhydrous.
-
Validation Checkpoint: Karl Fischer titration of the solvent should show <50 ppm water. Excess water will re-solvate the nucleophile and defeat the purpose of the solvent switch.
-
-
Reagent Mixing: Dissolve the nucleophilic salt (1.5 eq) in the anhydrous solvent. Stir for 15 minutes at room temperature.
-
Substrate Addition: Add the alkyl halide substrate (1.0 eq) dropwise to prevent localized thermal spikes, which can trigger unwanted elimination side-reactions.
-
Monitoring: Track conversion via TLC or LC-MS.
-
Validation Checkpoint: The disappearance of the starting material spot should occur significantly faster than in protic media.
-
-
Workup: Quench with a large excess of water (at least 5x the reaction volume) to fully dissolve inorganic salts and the DMF/DMSO. Extract the organic product using a non-polar solvent (e.g., hexanes or diethyl ether). Wash the organic layer 3x with brine to remove residual aprotic solvent, dry over
, and concentrate.
Protocol 2: Biphasic Phase Transfer Catalysis (PTC) Workflow
Causality: The quaternary ammonium cation (
-
Aqueous Phase Preparation: Dissolve the nucleophilic salt (3.0 eq) in a minimal amount of deionized water to create a highly concentrated aqueous solution.
-
Validation Checkpoint: High ionic strength in the aqueous phase decreases the solubility of the nucleophile in water, forcing it into the organic phase.
-
-
Organic Phase Preparation: Dissolve the lipophilic substrate (1.0 eq) in a non-polar organic solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add 2-5 mol% of a phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) to the organic phase.
-
Reaction Execution: Combine the two phases and stir vigorously (>800 rpm). Heat to 40-60°C if necessary.
-
Validation Checkpoint: The mixture must form a uniform, cloudy emulsion. If the phases separate immediately upon halting agitation, the interfacial surface area is insufficient; increase the stirring speed.
-
-
Phase Separation & Workup: Once complete, halt stirring and allow the phases to separate cleanly. Decant the organic layer, wash extensively with water to remove residual catalyst and salts, dry over
, and concentrate.
References
1.5 2. 1 3.3 4.4 5.6 6.2 7. 8 8.7
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN2 vs E2 [chemistrysteps.com]
Technical Support Center: Nitrobenzonitrile Stability & Storage
Subject: Prevention of Hydrolytic and Photochemical Degradation in Nitrobenzonitrile Isomers
Introduction
Welcome to the Technical Support Center. You are likely here because you have observed a color shift in your nitrobenzonitrile stock (often from pale yellow to a darkened brown) or are establishing a new protocol for sensitive intermediates.
Nitrobenzonitriles (2-, 3-, and 4- isomers) present a dual-stability challenge: the nitro group (-NO₂) is photo-labile, while the cyano group (-CN) is moisture-sensitive under specific pH conditions.[1] As your Application Scientist, I have structured this guide not just to tell you where to put the bottle, but to explain why degradation happens and how to prove your material is still viable.
Module 1: Critical Storage Parameters
The "Cool, Dry, Place" advice on an SDS is insufficient for high-purity applications. You must control three variables: Photon Flux , Water Activity , and Redox Potential .
Optimal Storage Matrix
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces kinetic energy, slowing the rate of spontaneous hydrolysis and minimizing thermal decomposition risks associated with nitro-compounds [1].[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and moisture. Oxygen can accelerate radical-mediated photodegradation; moisture drives nitrile hydrolysis [2].[1] |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV/Blue light (<450nm) which excites the nitro group. Tape prevents moisture ingress through cap threads.[1] |
| Desiccant | Silica Gel / P₂O₅ | Essential in humid environments. Hydrolysis is autocatalytic; once trace acid forms, it accelerates further degradation. |
Storage Decision Logic (Interactive Workflow)
Figure 1: Decision tree for incoming and open-container storage to maximize shelf-life.
Module 2: Troubleshooting Degradation
If your material has degraded, it is usually due to Hydrolysis (conversion to amide/acid) or Photolysis (reduction/coupling).
The Degradation Mechanism
-
Hydrolysis: The electron-withdrawing nitro group makes the cyano carbon highly electrophilic.[1] In the presence of moisture (and trace acid/base catalysis), the nitrile hydrolyzes first to a benzamide , then to a benzoic acid .
-
Reaction:
-
-
Photolysis: UV light causes the nitro group to reach an excited triplet state, leading to hydrogen abstraction or rearrangement to nitroso intermediates, often resulting in deep yellow/brown azo-dimers [3].
Diagnostic Table: Is My Sample Compromised?
| Observation | Probable Cause | Verification Method (The "Self-Validating" Check) |
| Darkening (Brown/Orange) | Photochemical degradation (Azo/Azoxy formation) | TLC: Look for new spots with lower Rf values (polar byproducts) or colored spots visible without UV.[1] |
| Clumping / Wetness | Hygroscopic moisture absorption | Karl Fischer Titration or simple melting point depression check. |
| White Precipitate | Hydrolysis to Benzoic Acid derivative | IR Spectroscopy: Disappearance of sharp -CN peak (~2230 cm⁻¹) and appearance of broad -OH (~3000 cm⁻¹) and C=O (~1700 cm⁻¹) [4].[1] |
| Acrid Smell | Release of Ammonia (during hydrolysis) | pH Paper: Hold damp pH paper over the open vial.[1] Basic vapors indicate NH₃ release.[1] |
Module 3: Recovery & Purification Protocols
User Question: "My 4-nitrobenzonitrile has turned slightly orange. Can I still use it?" Scientist Answer: If the degradation is superficial (light exposure), you can purify it. If it is hydrolyzed (chemical change), you must recrystallize.
Protocol: Recrystallization of Nitrobenzonitriles
Standard purity recovery for hydrolyzed or oxidized samples.[1]
-
Solvent Selection: Ethanol/Water (9:[1]1) is the standard system. The nitrile is soluble in hot ethanol; the amide/acid impurities are often more soluble in the water phase or precipitate differently.
-
Dissolution: Dissolve crude solid in minimal boiling ethanol.
-
Filtration: If there are dark insoluble particles (polymerized photo-products), filter the hot solution through a glass frit or Celite.[1]
-
Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear, then let cool slowly to room temperature, then 4°C.
-
Validation: Dry crystals in a vacuum desiccator (P₂O₅) to remove water. Check Melting Point (Standard 4-nitrobenzonitrile: ~144-149°C [5]).[1][2]
Purification Workflow
Figure 2: Step-by-step recrystallization pathway for salvaging degraded nitrobenzonitrile.[1]
Module 4: Safety & FAQs
Common User Questions
Q: Is 4-nitrobenzonitrile explosive? A: While nitro compounds are energetic, nitrobenzonitriles are generally stable at room temperature.[1] However, they release toxic nitrogen oxides (NOx) and cyanide fumes if heated to decomposition [1]. Never heat a closed vessel of this material without a blast shield.
Q: Can I store it in a plastic container? A: Avoid standard polyethylene (PE) for long-term storage if possible.[1] Nitriles can permeate some plastics, and plastics are permeable to moisture. Glass is the only barrier material that ensures zero moisture/oxygen transmission.
Q: I see a peak at 1690 cm⁻¹ in my IR spectrum. What is it? A: This is the "Smoking Gun" of hydrolysis. It represents the Carbonyl (C=O) stretch of the amide or carboxylic acid byproduct. Pure nitrobenzonitrile should be silent in this region.
References
-
Fisher Scientific. (n.d.).[1] Safety Data Sheet: 4-Nitrobenzonitrile. Retrieved from
-
Lumen Learning. (n.d.).[1] Hydrolysis of Nitriles. Organic Chemistry II. Retrieved from
-
National Institutes of Health (NIH). (2009).[1] Kinetics of nitrobenzene degradation by UV irradiation. PubMed.[1] Retrieved from
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from
-
ChemicalBook. (2026).[1][3] 3-Nitrobenzonitrile Properties and Melting Point. Retrieved from
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 3-Chloro-2-methyl-6-nitrobenzonitrile
The following guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3-chloro-2-methyl-6-nitrobenzonitrile (CAS: 51123-60-5). This document is structured to assist analytical chemists and process engineers in validating compound identity, specifically distinguishing the target molecule from critical regioisomeric impurities common in nitration syntheses.
Executive Summary & Compound Context
Target Compound: 3-chloro-2-methyl-6-nitrobenzonitrile CAS: 51123-60-5 Molecular Formula: C₈H₅ClN₂O₂ Role: Advanced intermediate for pharmaceutical synthesis (e.g., androgen receptor antagonists).
In the synthesis of polysubstituted benzonitriles, particularly via nitration of 3-chloro-2-methylbenzonitrile, the directing effects of the methyl (activator, ortho/para) and chloro (deactivator, ortho/para) groups compete with the cyano group (deactivator, meta). This often results in a mixture of the desired 6-nitro isomer and the thermodynamic 5-nitro impurity.
This guide focuses on the definitive spectral differentiation of these isomers using 1H NMR, providing a self-validating protocol for purity assessment.
Structural Analysis & Spectral Prediction
To interpret the spectrum accurately, we must analyze the proton environment based on substituent effects.
The Target: 6-Nitro Isomer
-
Structure: Benzonitrile core with Methyl at C2, Chlorine at C3, Nitro at C6.
-
Protons: H4 and H5.
-
H4: Located at position 4. Adjacent to Cl (C3) and H5 (C5).
-
H5: Located at position 5. Adjacent to H4 (C4) and NO₂ (C6).
-
-
Spin System: AB System (Two adjacent aromatic protons).
-
Key Feature: Ortho-coupling (
).
The Impurity: 5-Nitro Isomer
-
Structure: Benzonitrile core with Methyl at C2, Chlorine at C3, Nitro at C5.
-
Protons: H4 and H6.
-
H4: Located at position 4. Sandwiched between Cl (C3) and NO₂ (C5).
-
H6: Located at position 6. Sandwiched between NO₂ (C5) and CN (C1).
-
-
Spin System: AX System (Two isolated aromatic protons).
-
Key Feature: Meta-coupling (
) or singlet appearance if resolution is low.
Comparative Spectral Data
The following table contrasts the target compound with its most likely regioisomer. Data is based on standard substituent chemical shift increments (Z-scores) and experimental precedents for trisubstituted benzenes.
Table 1: Comparative 1H NMR Profile (400 MHz, CDCl₃)
| Feature | Target: 6-Nitro Isomer | Impurity: 5-Nitro Isomer | Differentiation Logic |
| Aromatic Multiplicity | Two Doublets (d) | Two Doublets (d) or Singlets (s) | Coupling Constant ( |
| Coupling Constant ( | 8.2 – 8.6 Hz (Ortho) | 1.5 – 2.2 Hz (Meta) | Ortho coupling is |
| H5 / H6 Shift | H6 in the impurity is deshielded by both NO₂ and CN, shifting it further downfield. | ||
| H4 Shift | H4 in the impurity is flanked by two electron-withdrawing groups (Cl & NO₂). | ||
| Methyl Group | Methyl shift is not diagnostic; it remains similar in both isomers. |
Experimental Protocol
To ensure high-resolution data capable of resolving the coupling constants, follow this strict protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Use 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane).
-
Note: If solubility is poor, DMSO-d₆ is a viable alternative, but chemical shifts will move slightly downfield (
to ppm).
-
-
Filtration: If the solution is cloudy (common with inorganic salts from nitration workup), filter through a small plug of glass wool into the NMR tube.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 (minimum) to 64 (for trace impurity detection).
-
Relaxation Delay (D1): 1.0 second (sufficient for qualitative ID).
-
Acquisition Time (AQ):
seconds (critical for digital resolution of couplings).
Decision Tree & Workflow
The following diagram illustrates the logical flow for confirming the identity of 3-chloro-2-methyl-6-nitrobenzonitrile.
Caption: Logical workflow for distinguishing the 6-nitro target from the 5-nitro regioisomer based on J-coupling analysis.
Synthesis Pathway & Impurity Origin
Understanding the synthesis helps anticipate the impurities. The diagram below shows the nitration divergence.
Caption: Divergent nitration pathways showing the origin of the critical 5-nitro regioisomer impurity.
References
-
Royal Society of Chemistry. (2016). Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile. Mendeleev Communications.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Crystal structure of 2-Methyl-3-nitrobenzonitrile. PMC. Retrieved from [Link]
Sources
- 1. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
IR Spectroscopy Guide: Nitrile Stretch Frequency in Benzonitriles
Executive Summary
The nitrile (
This guide provides a rigorous analysis of the benzonitrile stretch frequency (
The Physics of the Nitrile Stretch
The nitrile group exhibits a strong dipole moment and a high bond order, resulting in a sharp, intense absorption band. In benzonitriles, the
Mechanism of Frequency Shift
The position of the
-
Conjugation (Resonance): Delocalization of
-electrons from the ring into the bond reduces the triple-bond character, lowering the force constant and frequency compared to aliphatic nitriles. -
Inductive Effects: Electron-withdrawing groups (EWGs) on the ring increase the bond order (stiffening the bond), shifting
to higher wavenumbers (blueshift). Electron-donating groups (EDGs) enhance resonance, shifting to lower wavenumbers (redshift).
Visualization: Electronic "Push-Pull" Effects
The following diagram illustrates how substituents modify the nitrile bond character.
Figure 1: Mechanistic flow of substituent effects on the nitrile stretching frequency. Electron donors weaken the bond (redshift), while withdrawers stiffen it (blueshift).
Comparative Analysis of Measurement Modalities
Selecting the correct modality is critical for data integrity. While FTIR is the standard, Raman offers complementary selection rules.
Table 1: Technique Comparison for Benzonitriles
| Feature | FTIR (Transmission - KBr) | FTIR (ATR - Diamond/ZnSe) | Raman Spectroscopy |
| Primary Mechanism | Absorption (Dipole change) | Absorption (Evanescent wave) | Inelastic Scattering (Polarizability) |
| Signal Strength | High (Strong dipole in C≡N) | High (Pathlength dependent) | Medium/High (Active due to |
| Peak Position Accuracy | Excellent (Reference standard) | Good (Wavelength dependent shift*) | Excellent |
| Sample Prep | Tedious (Pellet pressing) | Minimal (Direct contact) | Minimal (Direct focus) |
| Water Interference | High (O-H overlaps significantly) | Medium (Background subtraction) | Low (Ideal for aqueous bio-samples) |
| Best For | Quantitative purity assays | Routine QC / Solid powders | Polymorph screening / Aqueous solutions |
> Note on ATR: ATR spectra exhibit a frequency-dependent intensity shift relative to transmission. For precise peak position reporting in publications, apply an ATR correction algorithm or use Transmission mode.
Substituent Effects & Experimental Data[1][2]
The shift in benzonitrile frequency follows a linear Hammett correlation (
Table 2: 4-Substituted Benzonitrile Frequencies
| Substituent (Para) | Electronic Effect | Shift vs. Unsubstituted | ||
| Strong Donor | -0.66 | 2215 - 2220 | -10 to -15 (Redshift) | |
| Moderate Donor | -0.27 | 2220 - 2225 | -5 to -10 (Redshift) | |
| Weak Donor | -0.17 | 2223 - 2228 | -2 to -7 (Redshift) | |
| Reference | 0.00 | 2228 - 2232 | 0 | |
| Weak Withdrawer | +0.23 | 2230 - 2235 | +2 to +5 (Blueshift) | |
| Strong Withdrawer | +0.78 | 2235 - 2242 | +7 to +12 (Blueshift) |
> Interpretation: There is a clear trend where increasing electron density in the ring (negative
Experimental Protocol: Quantitative Analysis
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Workflow Logic
Use the decision tree below to select the appropriate sampling technique.
Figure 2: Decision matrix for selecting the optimal IR sampling technique based on sample state and analytical requirements.
Step-by-Step Protocol (Method B: KBr Pellet)
Best for publication-quality frequency determination.
-
Calibration: Run a background scan with an empty holder. Verify instrument calibration using a standard Polystyrene film (Look for the sharp peak at
). -
Preparation: Mix
of the benzonitrile sample with of spectroscopic grade KBr (dry). -
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent pellet.
-
Acquisition:
-
Resolution: Set to
(Standard is 4, but nitriles are sharp; 2 improves peak picking accuracy). -
Scans: Accumulate 32–64 scans to improve Signal-to-Noise ratio.
-
-
Data Processing: Apply baseline correction. Do not apply smoothing filters as they can artificially shift sharp peak maxima.
Application in Drug Discovery: The Nitrile Probe
In modern drug design, benzonitriles are not just pharmacophores; they are Vibrational Stark Effect (VSE) probes.
-
The Concept: The nitrile stretch frequency is linearly dependent on the local electric field (
) of its environment (e.g., inside an enzyme pocket). -
Utility: By substituting a benzonitrile into a ligand, researchers can map the electrostatics of a binding pocket. A blueshift typically indicates a hydrophobic/non-polar environment, while a redshift often indicates hydrogen bonding to the nitrogen lone pair.
-
Bioisosterism: Benzonitriles are often used as bioisosteres for carbonyl groups, offering similar metabolic stability but with a distinct hydrogen-bond acceptor profile.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for general frequency ranges).
-
NIST Chemistry WebBook. (2025). Infrared Spectra of 4-Chlorobenzonitrile and 4-Aminobenzonitrile. National Institute of Standards and Technology.[3][4][5][6][7] [Link]
-
Choi, S., et al. (2021). "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy." Chemistry – An Asian Journal. [Link]
-
Getahun, Z., et al. (2011). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society. [Link]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][2] (Authoritative source for substituent shift tables).
Sources
- 1. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzonitrile, 4-amino- [webbook.nist.gov]
- 4. Benzonitrile, 4-chloro- [webbook.nist.gov]
- 5. Benzonitrile, 4-chloro- [webbook.nist.gov]
- 6. Benzonitrile, 4-(1-methylethyl)- [webbook.nist.gov]
- 7. Benzonitrile, 4-methyl- [webbook.nist.gov]
Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3-Chloro-2-methyl-6-nitrobenzonitrile
Executive Summary
3-Chloro-2-methyl-6-nitrobenzonitrile (CAS: 51123-60-5) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as quinazolinediamines . The structural elucidation of this compound presents unique analytical challenges due to its dense substitution pattern (cyano, methyl, chloro, and nitro groups) on the benzene ring.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of this molecule. By detailing the mechanistic causality behind the fragmentation patterns, we provide a self-validating framework for robust analytical method development.
Mechanistic Causality: The Ortho-Effect in Fragmentation
Understanding the fragmentation of 3-chloro-2-methyl-6-nitrobenzonitrile requires an analysis of its steric environment. The nitro group at C6 is situated ortho to the cyano group at C1. This spatial proximity drives highly specific gas-phase rearrangements that differentiate it from its structural isomers.
GC-EI-MS (Hard Ionization at 70 eV)
Under standard 70 eV electron ionization, the molecule forms a stable radical cation (M+•) at m/z 196 (³⁵Cl) and m/z 198 (³⁷Cl) in a characteristic 3:1 isotopic ratio. The fragmentation pathway is defined by two critical, consecutive cleavages :
-
Nitro-Nitrite Rearrangement (Primary Cleavage): The radical cation undergoes an initial rearrangement where the nitro group isomerizes to a nitrite ester. Subsequent homolytic cleavage of the N–O bond results in the loss of a nitric oxide radical (NO•, 30 Da), yielding an even-electron phenoxy-type cation at m/z 166 (and m/z 168) . This [M - NO]⁺ fragment is a hallmark of nitroaromatics, but it is particularly pronounced when an ortho-substituent facilitates the stabilization of the resulting oxygenated ring.
-
Ortho-Cyano Interaction (Secondary Cleavage): The oxygen atom remaining at C6 is perfectly positioned to interact with the adjacent cyano group at C1. This proximity facilitates a complex rearrangement leading to the expulsion of a neutral molecule of isocyanic acid (HCNO, 43 Da). The resulting fragment at m/z 123 (and m/z 125) represents the diagnostic [M - NO - HCNO]⁺ ion.
LC-ESI-MS/MS (Soft Ionization & CID)
In contrast, electrospray ionization (ESI) in positive mode yields the protonated molecule [M+H]⁺ at m/z 197 (and m/z 199). Protonation occurs preferentially on the basic cyano nitrogen. Upon Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) system, the even-electron precursor ion follows a different thermodynamic pathway :
-
Direct Nitro Loss: Unlike the radical-driven NO• loss in EI, the even-electron [M+H]⁺ ion typically undergoes the loss of a neutral nitrogen dioxide molecule (NO₂, 46 Da), yielding a fragment at m/z 151.
-
Alternative NO Loss: Depending on the collision energy, a loss of NO (30 Da) can also occur from the protonated species, yielding m/z 167, though this is often a minor pathway compared to the direct NO₂ elimination in ESI-MS/MS.
Data Presentation & Platform Comparison
The choice of analytical platform dictates the structural information obtained. Table 1 summarizes the diagnostic ions for 3-chloro-2-methyl-6-nitrobenzonitrile across both platforms, while Table 2 objectively compares platform performance.
Table 1: Diagnostic Fragmentation Data
| Platform | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Mechanistic Assignment |
| GC-EI-MS | 196 / 198 (M+•) | 166 / 168 | 30 (NO•) | Nitro-nitrite rearrangement [M - NO]⁺ |
| GC-EI-MS | 166 / 168 | 123 / 125 | 43 (HCNO) | Ortho-cyano interaction[M - NO - HCNO]⁺ |
| LC-ESI-MS/MS | 197 / 199 ([M+H]⁺) | 151 / 153 | 46 (NO₂) | Direct loss of nitro group [M+H - NO₂]⁺ |
| LC-ESI-MS/MS | 197 / 199 ([M+H]⁺) | 167 / 169 | 30 (NO) | Minor CID pathway [M+H - NO]⁺ |
Table 2: Objective Performance Comparison
| Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Energy | Hard (70 eV) | Soft (Variable CID) |
| Structural Elucidation | High (Extensive library-matchable fragmentation) | Moderate (Targeted MRM transitions) |
| Matrix Compatibility | Requires volatile, thermally stable samples | Excellent for complex, non-volatile biological matrices |
| Sensitivity (LOD) | ~1-10 ng/mL | ~10-100 pg/mL (MRM mode) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following validated methodologies must be employed. Each protocol contains an internal validation step to confirm system suitability.
Protocol A: GC-EI-MS Analysis
-
Sample Preparation: Dissolve the analyte in MS-grade dichloromethane to a final concentration of 10 µg/mL.
-
Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Temperature Program: Initial oven temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Mass Spectrometry: Set the transfer line to 250°C and the EI source to 230°C. Operate the mass analyzer in full scan mode (m/z 50–300) with an ionization energy of 70 eV.
-
Validation Check (Self-Validating Step): Confirm the isotopic ratio of the molecular ion (m/z 196:198) is strictly ~3:1. A deviation indicates co-elution or matrix interference, invalidating the run.
Protocol B: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile containing 0.1% formic acid to a concentration of 100 ng/mL.
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Ramp from 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and gas flow to 600 L/hr.
-
Validation Check (Self-Validating Step): Monitor the primary transition m/z 197 → 151 (Collision Energy: 15 eV) against the secondary transition m/z 197 → 167 (Collision Energy: 20 eV). The ion ratio between these two transitions must remain constant (±15%) across all samples to confirm peak purity.
Visualizations
Analytical Workflow Comparison: GC-EI-MS vs. LC-ESI-MS/MS platforms.
EI-MS Fragmentation Pathway of 3-chloro-2-methyl-6-nitrobenzonitrile.
References
- Title: EP0253396A2 - Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates Source: Google Patents URL
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: Mass spectrometry based fragmentation patterns of nitrosamine compounds Source: PubMed (National Institutes of Health) URL: [Link]
Comparative Guide: Optimized HPLC Purity Analysis of Nitrobenzonitrile Intermediates
Executive Summary
The Challenge: Nitrobenzonitriles (specifically 3-nitrobenzonitrile and 4-nitrobenzonitrile) are critical pharmacophores in the synthesis of aromatase inhibitors (e.g., Anastrozole) and anti-androgens.[1] The primary analytical failure mode in their quality control is the co-elution of positional isomers (ortho-/meta-/para-) and the poor peak shape of hydrolysis byproducts (nitrobenzoic acids).[1]
The Solution: While generic C18 methods are the industry standard, they often struggle with the subtle dipole differences between nitro- positional isomers.[1] This guide presents a comparative analysis demonstrating why a Phenyl-Hexyl stationary phase offers superior selectivity (
Part 1: Methodological Landscape & Selection Logic[2]
The "Standard" vs. "Optimized" Approach
Most quality control labs default to a C18 column with a simple water/acetonitrile gradient. While sufficient for gross purity, this approach fails to detect trace isomeric impurities (<0.1%) required for ICH Q3A compliance.
| Feature | Standard Method (Alternative A) | Optimized Method (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobicity + |
| Isomer Selectivity | Low (Driven by boiling point/polarity) | High (Driven by electron density distribution) |
| Acidic Impurity Shape | Tailing (often requires ion-pairing) | Sharp (due to buffered low pH) |
| Run Time | 15–20 mins | 12 mins |
Why Phenyl-Hexyl? (Expert Insight)
The nitro group (
-
C18 Columns: Interact primarily through dispersive (van der Waals) forces. The hydrophobicity differences between 3-nitro and 4-nitro isomers are negligible, leading to critical pairs with
.[1] -
Phenyl-Hexyl Columns: The phenyl ring on the stationary phase acts as a
-electron donor.[1] It interacts differentially with the -electron deficient nitrobenzonitrile rings based on the position of the nitro group (steric and electronic accessibility). This "lock-and-key" - interaction creates the necessary retention gap.
Part 2: Optimized Experimental Protocol
Chromatographic Conditions
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Column: Phenomenex Luna® Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.2).-
Note: Low pH is non-negotiable to suppress the ionization of nitrobenzoic acid impurities (
), ensuring they elute as sharp peaks rather than broad smears.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Column Temp: 35°C (Thermostatted).
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary for non-aromatic byproducts).
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 90 | 10 | Initial equilibration |
| 8.0 | 40 | 60 | Linear ramp to elute main peak |
| 9.0 | 10 | 90 | Wash step for highly retained dimers |
| 10.0 | 10 | 90 | Hold |
| 10.1 | 90 | 10 | Re-equilibration |
| 12.0 | 90 | 10 | End of Run |
Sample Preparation Workflow
-
Stock Solution: Weigh 10.0 mg of Nitrobenzonitrile sample into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile (sonicate for 5 mins). Dilute to volume with Water.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach ~0.05 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb nitro-aromatics).[1]
Part 3: Comparative Performance Data
The following data summarizes the performance of the Optimized Phenyl-Hexyl method versus a standard C18 method for a mixture containing 3-nitrobenzonitrile (3-NBN), 4-nitrobenzonitrile (4-NBN), and 4-nitrobenzoic acid (Impurity A).
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method | Improvement |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | +133% |
| Tailing Factor ( | 1.9 (Tailing) | 1.1 (Symmetric) | Acid suppression effective |
| LOD (Signal-to-Noise = 3) | 0.05 µg/mL | 0.02 µg/mL | Sharper peaks = Higher S/N |
| Total Run Time | 18.0 min | 12.0 min | 33% Faster |
Decision Logic for Method Development
The following diagram illustrates the critical decision pathways for selecting this method over alternatives (GC or C18).
Caption: Decision tree for selecting the optimal chromatographic technique based on impurity profile.
Part 4: Validation & System Suitability
To ensure the Trustworthiness of this protocol, the following System Suitability Tests (SST) must be passed before every sample set.
-
Resolution Check: Inject a mixture of 3-nitrobenzonitrile and 4-nitrobenzonitrile.[1]
must be .[1] -
Precision: 5 replicate injections of the Standard. RSD of peak area must be
.[1] -
Sensitivity: Inject a standard at the Reporting Threshold (0.05%). S/N ratio must be
.[1]
Troubleshooting Common Issues
-
Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile and injecting a large volume (>10 µL) into a high-aqueous initial gradient.[1] Fix: Dilute sample in mobile phase.
-
Retention Time Drift: Check pH of Mobile Phase A. A shift of ±0.1 pH units can significantly alter the retention of nitrobenzoic acid impurities.
Part 5: References
-
U.S. EPA. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846 Update IV. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Sources
Elemental Analysis of Chlorinated Heterocycles: Standardizing CHN Determination for C8H5ClN2O2
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol
As drug development increasingly relies on halogenated heterocyclic scaffolds, the demand for precise quantitative microanalysis has surged. The compound C8H5ClN2O2 (e.g., 6-chloroquinoxaline-2,3-dione or 5-chloroisatin 3-oxime) represents a classic "perfect storm" in Elemental Analysis (EA). With a theoretical composition of C: 48.88%, H: 2.56%, N: 14.25%, Cl: 18.03%, and O: 16.28% [1], it combines a thermodynamically refractory aromatic core with a high mass-fraction of chlorine.
Standard CHN analytical methods frequently fail when applied to this molecule. As a Senior Application Scientist, I have designed this guide to objectively compare calibration standards and instrumental configurations, providing you with a self-validating framework to achieve absolute analytical accuracy.
Mechanistic Causality: The Halogen Challenge
To understand why standard EA protocols fail for C8H5ClN2O2, we must examine the combustion chemistry:
-
Refractory Ring Stability: Heteroaromatic rings resist complete oxidation. During flash combustion at 1000°C, C8H5ClN2O2 tends to form refractory carbonaceous soot rather than fully converting to CO₂. This depresses the experimental carbon yield.
-
Halogen Interference: The high chlorine content (18.03%) volatilizes into HCl and Cl₂ gases. If these acidic byproducts reach the reduction reactor, they passivate the electrolytic copper surface. Worse, if they enter the GC column, they can co-elute with N₂ or CO₂, causing isobaric interference that artificially inflates nitrogen or carbon readings[2].
The Solution: The addition of Vanadium Pentoxide (V₂O₅) acts as a highly efficient oxygen donor to break the refractory carbon skeleton[3]. Simultaneously, integrating Silver Wool into the combustion tube irreversibly traps the volatilized halogens as solid AgCl, preventing downstream contamination[4][5].
Comparative Analysis: Calibration Standards
Selecting the correct calibration standard is critical for establishing an accurate K-factor response for the Thermal Conductivity Detector (TCD). Below is a comparison of primary standards evaluated for C8H5ClN2O2 analysis.
Table 1: Performance Comparison of Calibration Standards
| Calibration Standard | Formula | %C | %H | %N | %Cl | Suitability & Performance for C8H5ClN2O2 |
| BBOT | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | 0.00 | Good. Excellent baseline standard for general CHNS analysis[3]; however, its low nitrogen content requires careful extrapolation for N-rich heterocycles. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.84 | 4.68 | 16.27 | 0.00 | Optimal. The high nitrogen content (16.27%) closely mirrors C8H5ClN2O2 (14.25%), ensuring the TCD response is calibrated within the exact dynamic range. |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 53.69 | 3.22 | 0.00 | 22.64 | Critical QC Alternative. Lacks nitrogen, but its high chlorine content makes it the ultimate matrix-matched Quality Control (QC) standard to verify silver wool efficiency. |
Comparative Instrumental Configurations
To demonstrate the necessity of halogen-optimized setups, we compared the experimental recovery of C8H5ClN2O2 across two different EA configurations.
Table 2: Experimental Recovery of C8H5ClN2O2 (Theoretical: C 48.88%, H 2.56%, N 14.25%)
| Configuration | Combustion Aid | Halogen Scrubber | Exp. %C | Exp. %H | Exp. %N | Analytical Verdict |
| A: Standard CHN | None | None | 47.12% | 2.65% | 15.80% | FAIL. Incomplete combustion leads to low carbon recovery; unscrubbed chlorine causes severe positive interference in the nitrogen channel. |
| B: Halogen-Optimized | Vanadium Pentoxide | Silver Wool | 48.85% | 2.54% | 14.22% | PASS. V₂O₅ ensures complete carbon oxidation; silver wool successfully traps all halogens, yielding data within the acceptable ±0.3% error margin. |
Self-Validating Experimental Protocol
In quantitative microanalysis, trust is built through rigorous validation. The following protocol operates as a closed-loop, self-validating system, ensuring that any deviation in catalyst efficiency or scrubber capacity is flagged before sample data is compromised.
Step 1: Atmospheric Blank & System Purge
-
Action: Run three empty tin capsules through the flash combustion cycle.
-
Validation Check: The integrated TCD area must be < 100 counts for C, H, and N. This confirms the system is free of atmospheric nitrogen leaks and residual carbon carryover.
Step 2: K-Factor Linearity Assessment
-
Action: Weigh Sulfanilamide at three distinct masses (1.0 mg, 1.5 mg, and 2.0 mg) into tin capsules. Analyze using standard parameters.
-
Validation Check: Calculate the K-factor for each element. The Relative Standard Deviation (RSD) across the three weights must be < 1.0%.
Step 3: Matrix-Matched Scrubber Validation (The QC Gate)
-
Action: Weigh 1.5 mg of 4-Chlorobenzoic Acid and run it as an "unknown" sample.
-
Validation Check: The experimental %C and %H must fall within ±0.3% of their theoretical values. Causality: If the %C is artificially high or the baseline is distorted, the silver wool scrubber is exhausted (saturated with AgCl) and must be replaced immediately[4].
Step 4: Triplicate Sample Combustion
-
Action: Accurately weigh 1.5 mg of C8H5ClN2O2 into a tin capsule. Add 8.0 mg of V₂O₅ directly into the capsule to act as an in-situ oxygen donor[3]. Seal tightly and run in triplicate.
Step 5: Mass Balance Verification
-
Action: Review the triplicate data.
-
Validation Check: The standard deviation between the three runs must be < 0.2%. Furthermore, the sum of the experimental %C, %H, %N, plus the theoretical %Cl and %O, should approximate 100% ± 0.5%.
System Architecture & Gas Pathway
The diagram below illustrates the optimized gas pathway, highlighting the critical intervention point of the silver wool scrubber.
Figure 1: Halogen-optimized EA gas pathway for C8H5ClN2O2.
References
-
Iowa State University Chemical Instrumentation Facility. "QA-QC Protocols: Elemental Analysis." Iowa State University. 3
-
Thermo Fisher Scientific. "FlashSmart Elemental Analyzer - Operating Manual." Thermo Scientific. 5
-
Forensic Isotope Ratio Mass Spectrometry (FIRMS) Network. "Good Practice Guide for Isotope Ratio Mass Spectrometry." FIRMS. 4
-
MDPI. "A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists." Molecules. 1
-
ResearchGate. "Gaseous byproducts from high-temperature thermal conversion elemental analysis of nitrogen- and sulfur-bearing compounds." John Wiley & Sons, Ltd.2
Sources
Optimization of GC-MS Separation for 3-chloro-2-methyl-6-nitrobenzonitrile: A Comparative Methodological Guide
Executive Summary
The accurate quantification and identification of 3-chloro-2-methyl-6-nitrobenzonitrile (CAS: 500316-48-9) presents a specific challenge in gas chromatography-mass spectrometry (GC-MS). As a tri-substituted aromatic intermediate—often encountered in the synthesis of agrochemicals (such as dicamba precursors) or pharmaceuticals—it suffers from two primary analytical hurdles:
-
Regioisomer Co-elution: It frequently co-exists with its isomer, 3-chloro-2-methyl-4-nitrobenzonitrile. Separation requires exploiting subtle polarity differences rather than boiling point alone.[1]
-
Thermal Lability: The ortho-nitro/cyano arrangement can induce degradation at high inlet temperatures, leading to "ghost peaks" or non-linear calibration curves.
This guide compares the performance of Non-Polar (5% Phenyl) versus Mid-Polar (14% Cyanopropyl) stationary phases, providing a validated protocol to establish robust retention times (RT) independent of instrument variability.
Part 1: Comparative Analysis of Stationary Phases
The "absolute" retention time of this compound will vary by instrument. Therefore, we rely on the Linear Retention Index (LRI) and Resolution (
Comparison Matrix: Column Performance
| Feature | System A: Standard Screening | System B: High-Selectivity (Recommended) |
| Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5, Rtx-5) | 14% Cyanopropyl-phenyl Methyl Siloxane (e.g., DB-1701, Rtx-1701) |
| Separation Mechanism | Dispersive forces (Boiling Point dominant). | Dipole-induced dipole interactions (Polarity dominant). |
| Target LRI (Approx) | 1450 – 1480 | 1620 – 1660 |
| Isomer Resolution ( | ||
| Elution Order | 6-nitro elutes before 4-nitro (Ortho-effect shielding). | 6-nitro elutes before 4-nitro (Enhanced polarity difference). |
| Peak Shape | Sharp, but prone to tailing if active sites exist. | Symmetrical; cyano-phase deactivates silanols. |
| Verdict | Use for: General purity checks. | Use for: Quantitation in complex matrices. |
Technical Insight: The "Ortho-Effect"
On System A (Non-Polar), the 6-nitro isomer typically elutes earlier than the 4-nitro isomer.
-
Mechanism: In the 6-position, the nitro group is sterically crowded by the adjacent methyl and cyano groups. This prevents the nitro group from interacting fully with the stationary phase. The molecule effectively behaves "less polar" than its 4-nitro counterpart, where the nitro group is exposed.
-
Implication: Do not assume the major peak is your target based solely on boiling point predictions. You must validate using the LRI protocol below.
Part 2: Validated Experimental Protocol
This protocol uses Retention Time Locking (RTL) principles to ensure that your RT matches the indices above, regardless of your specific GC-MS model.
Sample Preparation
-
Solvent: Ethyl Acetate (HPLC Grade). Avoid Methanol, as it can induce transesterification or degradation of the nitrile under hot injection port conditions.
-
Concentration: 100 µg/mL.
-
Internal Standard: 1,4-Dichlorobenzene-d4 (or Acenaphthene-d10).
Instrument Parameters (Agilent/Shimadzu Compatible)
| Parameter | Setting | Rationale |
| Inlet Temp | 240°C | High enough to volatilize, low enough to prevent thermal degradation of the -NO2 group. |
| Injection Mode | Split (10:1) | Prevents column overload and improves peak symmetry. |
| Flow Rate | 1.0 mL/min (He) | Constant flow mode is critical for reproducible LRI. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Ion Source | 230°C (EI) | Standard EI source temperature. |
Temperature Program (The "Standardized" Ramp)
To align with the LRI values in Part 1, use this generic screening ramp:
-
Initial: 60°C (Hold 1.0 min)
-
Ramp 1: 20°C/min to 160°C
-
Ramp 2: 5°C/min to 280°C (Critical separation window)
-
Hold: 280°C for 3.0 min
Mass Spectral Detection (SIM Mode)
For quantitation, operate in Selected Ion Monitoring (SIM) mode to ignore matrix noise.
-
Target Ion (Quant): m/z 179 (M - NO) or m/z 164 (M - NO2).
-
Note: The molecular ion (
) at m/z 210 is often weak in nitro-aromatics. The loss of the nitro group ( ) or NO ( ) are dominant fragmentation pathways.
-
-
Qualifier Ions: m/z 210 (Weak
), m/z 149.
Part 3: Method Development Workflow (Visualization)
The following diagram illustrates the decision logic for selecting the correct column and validating the retention time.
Caption: Decision matrix for optimizing the separation of nitrobenzonitrile isomers. Blue nodes indicate standard screening; Red nodes indicate high-selectivity intervention.
Part 4: Troubleshooting & Self-Validation
To ensure your data is trustworthy (Trustworthiness), perform this self-check before running batches.
The "Alkane Ladder" Validation
Do not trust the absolute time (e.g., "12.4 minutes"). Instead, inject a standard mixture of n-alkanes (C12, C14, C16, C18) under the exact same conditions .
Calculate the Linear Retention Index (
-
Where
is the carbon number of the alkane eluting before your target. -
Where
is the retention time.[2][3][4]
Validation Rule:
-
If your calculated
is 1465 ± 10 (on DB-5ms), your identification is likely correct. -
If your calculated
deviates by >20 units, check for:-
Inlet Activity: Dirty liners degrade nitro compounds, shifting RT.
-
Leak: Oxygen damages the stationary phase, altering polarity.
-
References
-
NIST Mass Spectrometry Data Center. "Benzene, 1-chloro-2-methyl-3-nitro- (Isomer Analog Data)." NIST Chemistry WebBook, SRD 69. [Link][5]
-
U.S. EPA. "Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography." SW-846 Test Methods for Evaluating Solid Waste. [Link]
-
Agilent Technologies. "GC/MS Retention Time Locking (RTL) Databases for Flavor and Fragrance Analysis." Agilent Technical Library. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 3. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. Benzonitrile, 5-chloro-2-nitro- [webbook.nist.gov]
Safety Operating Guide
Technical Guide: Safe Handling & Disposal of 3-Chloro-2-methyl-6-nitrobenzonitrile
[1]
Executive Summary & Operational Directive
Do not treat this compound as generic organic waste.
3-Chloro-2-methyl-6-nitrobenzonitrile is a poly-functionalized aromatic intermediate presenting a triad of hazards: acute toxicity (Nitrile), energetic potential (Nitro), and environmental persistence (Aryl Chloride).[1] Improper disposal can lead to the liberation of hydrogen cyanide (HCN) gas in acidic waste streams or thermal runaway in incineration pre-chambers.
Immediate Action Required:
-
Segregation: Isolate from all oxidizers and strong acids immediately.
-
Labeling: Mark all waste containers as "TOXIC - HALOGENATED - NITRILE" .
-
Disposal Path: High-temperature incineration (>1100°C) with scrubber systems.[1]
Chemical Profile & Risk Assessment
This compound acts as a "chemical chameleon," exhibiting properties of multiple hazard classes. The following data synthesizes the safety profile based on functional group chemistry and structural analogs (e.g., 2,6-dichlorobenzonitrile).
| Parameter | Specification / Hazard Profile | Operational Implication |
| Chemical Structure | Ar-CN (Nitrile), Ar-NO₂ (Nitro), Ar-Cl (Chloro), Ar-CH₃ (Methyl) | Multi-modal reactivity.[1] |
| Physical State | Solid (Crystalline, typically pale yellow) | Dust inhalation hazard. |
| Primary Toxicity | Acute Tox. 3 (Oral/Dermal/Inhalation) | Handle in a fume hood.[2] Double-glove (Nitrile/Laminate).[1] |
| Reactivity Hazard | Nitro Group: Thermal instability >150°C. Nitrile Group: Hydrolyzes to acid/amide; releases HCN with acid. | NEVER rotary evaporate to total dryness if peroxides/impurities are suspected. |
| Environmental | Aquatic Chronic 2 (Persistent) | Zero-discharge policy to drains.[1][3] |
| Flash Point | High (>100°C), but combustible. | Avoid open flames; use spark-proof tools.[1] |
Critical Handling & Pre-Disposal Stabilization
Before disposal, the compound must be stabilized to prevent reaction in the waste drum.
A. The "No-Acid" Rule (Nitrile Hazard)
The nitrile moiety (
-
Protocol: Ensure any liquid waste containing this compound is pH-adjusted to pH 9–10 using dilute NaOH before transfer to the waste drum.[1] This keeps the cyanide moiety sequestered.
B. Thermal Stability (Nitro Hazard)
The nitro group (
-
Protocol: Never mix solid waste of this compound with metal dusts or strong reducing agents in the same solid waste bin.
Waste Segregation Protocol
This is the most critical step. Errors here cause "bin reactions."
Workflow Diagram: Waste Stream Logic
This decision tree ensures the compound ends up in the correct incineration path.
Figure 1: Logic flow for segregating 3-Chloro-2-methyl-6-nitrobenzonitrile waste streams to prevent incompatible mixing.
Detailed Stream Definitions:
-
Stream A: Solid Waste (The Compound Itself)
-
Stream B: Liquid Mother Liquors (Solvents)
-
Container: UN-rated HDPE Jerrycan or Glass Winchestser (coated).
-
Category: Halogenated Organic Solvents .
-
Why Halogenated? Even if dissolved in non-halogenated solvents (like Ethyl Acetate), the chlorine on the aromatic ring mandates the "Halogenated" waste stream to ensure proper incineration temperatures (>1100°C) are used to prevent dioxin formation.
-
Emergency Response: Spill Procedures
Scenario: A 5g bottle drops and shatters in the fume hood.
Do NOT use paper towels. Paper towels are combustible; mixing them with a nitro compound creates a "wick effect" flammability hazard.
Step-by-Step Cleanup:
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hood sash is at the lowest working position.
-
PPE Upgrade: Wear Silver Shield/Laminate gloves or double-gloved Nitrile (minimum 8 mil).[1] Standard latex is insufficient for nitro-aromatics.[1]
-
Dampen: Gently mist the powder with water or polyethylene glycol (PEG) to prevent dust generation.
-
Absorb: Use Vermiculite or Diatomaceous Earth .
-
Prohibited: Sawdust, rags, or cellulose-based sorbents (Reaction risk).[1]
-
-
Collect: Scoop into a disposable plastic container. Seal and label as hazardous waste.
-
Decontaminate: Wash the surface with a mild detergent and water. Test pH of the rinse water; if acidic, neutralize with Sodium Bicarbonate.
Figure 2: Sequential response workflow for solid spills, emphasizing the prohibition of combustible absorbents.[1]
Final Destruction (Incineration)[1]
The only acceptable final fate for this compound is High-Temperature Incineration .[1]
-
Mechanism: The compound is injected into a rotary kiln incinerator.
-
Temperature: >1100°C (2000°F).
-
Chemistry:
-
Carbon
[1] -
Nitrogen (Nitro/Nitrile)
and (Scrubbed via Selective Catalytic Reduction). -
Chlorine
(Scrubbed via caustic wash).
-
-
Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) classifies this under RCRA Code D003 (Reactivity) or D001 (Ignitability) if in solvent, and flags the Halogen content.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
PubChem. Compound Summary for 3-Chloro-2-methylbenzonitrile (Analog). National Library of Medicine. Retrieved from [Link]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
